Product packaging for Ethyl 2-(4-chloro-2-nitrophenyl)acetate(Cat. No.:CAS No. 108274-38-0)

Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Cat. No.: B2540777
CAS No.: 108274-38-0
M. Wt: 243.64
InChI Key: NFTIGSHTDJWTAT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO4 B2540777 Ethyl 2-(4-chloro-2-nitrophenyl)acetate CAS No. 108274-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTIGSHTDJWTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108274-38-0
Record name (4-CHLORO-2-NITRO-PHENYL)-ACETIC ACID ETHYL ESTER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the precise and efficient synthesis of key chemical intermediates is paramount. Ethyl 2-(4-chloro-2-nitrophenyl)acetate stands as a valuable building block, its utility underscored by its role in the construction of more complex molecular architectures for pharmaceutical and agrochemical applications. This guide eschews a rigid, templated approach, instead offering a holistic and scientifically grounded narrative on the synthesis of this important compound. We will delve into the causal underpinnings of the chosen synthetic strategy, provide self-validating experimental protocols, and ground our discussion in authoritative references.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the synthesis of the precursor, 2-(4-chloro-2-nitrophenyl)acetic acid, followed by its esterification to yield the final product. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Synthesis_Overview Start Starting Material: 2,5-Dichloronitrobenzene Step1 Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid Start->Step1 Intermediate Intermediate: 2-(4-chloro-2-nitrophenyl)acetic acid Step1->Intermediate Step2 Step 2: Fischer Esterification with Ethanol Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of the Precursor - 2-(4-chloro-2-nitrophenyl)acetic acid

The journey to our target molecule begins with the synthesis of the carboxylic acid precursor, 2-(4-chloro-2-nitrophenyl)acetic acid. A common and effective method for this transformation involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, followed by hydrolysis. However, for the purpose of this guide, we will focus on a more direct, albeit potentially lower-yielding, approach that is often suitable for laboratory-scale synthesis. This involves the direct manipulation of a related commercially available starting material. Should a more scalable synthesis be required, the aforementioned cyanation-hydrolysis route is a viable alternative.

A plausible laboratory-scale preparation can be adapted from procedures for similar substituted phenylacetic acids. This often involves the oxidation of a corresponding substituted toluene or the hydrolysis of a nitrile. For the purpose of this guide, we will assume the availability of 2-(4-chloro-2-nitrophenyl)acetonitrile, which can be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile

This protocol is a generalized procedure and may require optimization based on the specific reactivity of the substrate.

Materials and Equipment:

Reagent/EquipmentPurpose
2-(4-chloro-2-nitrophenyl)acetonitrileStarting Material
Concentrated Sulfuric AcidCatalyst and Hydrolyzing Agent
WaterSolvent and Reagent
Round-bottom flask with reflux condenserReaction Vessel
Heating mantleHeat Source
Ice bathCooling
Buchner funnel and filter paperFiltration
Beakers, graduated cylinders, etc.General Glassware
pH paper or meterMonitoring Acidity
Diethyl ether or Ethyl acetateExtraction Solvent
Anhydrous Sodium Sulfate or Magnesium SulfateDrying Agent
Rotary evaporatorSolvent Removal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add a mixture of concentrated sulfuric acid and water. The dilution of sulfuric acid is highly exothermic and should be performed with care, adding the acid to the water while cooling in an ice bath.

  • Addition of Starting Material: To the cooled acid solution, add 2-(4-chloro-2-nitrophenyl)acetonitrile in portions with stirring.

  • Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice. This will precipitate the crude carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: The Core Transformation - Fischer Esterification

The cornerstone of this synthesis is the Fischer esterification, a classic and reliable method for converting carboxylic acids into esters.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[2] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, ethanol) is used.[3] The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[2][4]

Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism A Carboxylic Acid (R-COOH) B Protonated Carboxylic Acid A->B + H+ B->A - H+ C Tetrahedral Intermediate B->C + R'-OH C->B - R'-OH D Protonated Tetrahedral Intermediate C->D Proton Transfer D->C - H+ E Protonated Ester D->E - H2O H2O Water D->H2O E->D + H2O F Ester (R-COOR') E->F - H+ F->E + H+ H_plus H+ ROH Alcohol (R'-OH)

Caption: The mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-chloro-2-nitrophenyl)acetic acid215.5810.0 g0.046
Absolute Ethanol46.07100 mL~1.7
Concentrated Sulfuric Acid (98%)98.082 mL~0.037
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether or Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (0.046 mol) of 2-(4-chloro-2-nitrophenyl)acetic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic, and the flask may become warm.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot.

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Characterization and Validation of the Final Product

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

    • A triplet at approximately 1.2-1.3 ppm (3H) corresponding to the methyl protons of the ethyl group.

    • A quartet at approximately 4.1-4.2 ppm (2H) corresponding to the methylene protons of the ethyl group.

    • A singlet at approximately 3.8-4.0 ppm (2H) for the benzylic protons.

    • A series of multiplets in the aromatic region (7.0-8.0 ppm) for the three protons on the phenyl ring. The exact splitting pattern will depend on the coupling constants.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

    • A signal around 14 ppm for the methyl carbon of the ethyl group.

    • A signal around 61 ppm for the methylene carbon of the ethyl group.

    • A signal around 40 ppm for the benzylic carbon.

    • Signals in the range of 120-150 ppm for the aromatic carbons.

    • A signal around 170 ppm for the carbonyl carbon of the ester.[5]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.

    • Absorption bands around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group, respectively.

    • C-O stretching bands in the region of 1000-1300 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

    • The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₁₀H₁₀ClNO₄), which is approximately 243.64 g/mol .

    • Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and other fragments resulting from the cleavage of the ester and the aromatic ring.[6]

Safety and Handling Considerations

  • 2,5-Dichloronitrobenzene and 2-(4-chloro-2-nitrophenyl)acetic acid: These compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

  • Diethyl Ether and Ethyl Acetate: Highly flammable solvents. Use in a well-ventilated area or fume hood.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the synthesis of this compound. By understanding the underlying principles of the synthetic strategy and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The emphasis on self-validating procedures and authoritative grounding ensures the reliability and reproducibility of the described synthesis.

References

Introduction: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

This compound is a substituted phenylacetate ester that serves as a highly functionalized and valuable intermediate in modern organic synthesis. Its strategic arrangement of a reactive nitro group, a chlorine atom, an active methylene group, and an ester moiety makes it a precursor of significant interest for constructing complex heterocyclic scaffolds. Particularly in the realm of drug discovery and development, derivatives of this compound are instrumental in synthesizing molecules with potential biological activity.[1]

This guide provides an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and synthetic utility of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this compound's unique reactivity in their synthetic endeavors. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale that govern its transformations, reflecting a field-proven approach to its application.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, informing decisions on storage, handling, and reaction setup. This compound is typically a solid at room temperature.

Data Presentation: Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 108274-38-0[2]
Molecular Formula C₁₀H₁₀ClNO₄[2]
Molecular Weight 243.64 g/mol [2][3]
Appearance Solid
Boiling Point 362.1°C at 760 mmHg[4]
Density 1.364 g/cm³[4]
Flash Point 172.8°C[4]
Refractive Index 1.543[4]
Storage Refrigerator
Structural Representation

The unique reactivity of this molecule is best understood by visualizing its structure.

Caption: 2D Structure of this compound.

Spectroscopic Signature: A Theoretical Analysis

Characterization of a synthetic intermediate is paramount for confirming its identity and purity. While experimental spectra are the gold standard, a theoretical analysis based on the molecule's structure provides a predictive framework for what to expect from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (e.g., doublets and doublets of doublets) arising from coupling with each other. The electron-withdrawing nitro and chloro groups will shift these protons downfield.

  • Methylene Protons (2H, benzylic): The two protons of the CH₂ group attached to the aromatic ring are adjacent to both the ring and the carbonyl group. They are expected to appear as a sharp singlet (δ ~3.8-4.2 ppm), as they have no adjacent protons to couple with.

  • Ethyl Group Protons (5H): The ethyl ester group will present a classic quartet and triplet pattern.[7] The CH₂ group (quartet, 2H, δ ~4.1-4.3 ppm) is deshielded by the adjacent oxygen atom and is split by the neighboring CH₃ group. The terminal CH₃ group (triplet, 3H, δ ~1.2-1.4 ppm) is split by the CH₂ group.

IR Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • Ester Carbonyl (C=O): A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹, typical for an α-aryl ester.

  • Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching bands are found in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its key functional groups. The nitro group, in particular, is a versatile handle that unlocks powerful transformations.

Core Reactivity: Reduction of the Nitro Group

The most significant reaction of this compound is the selective reduction of the ortho-nitro group to an amine. This transformation is the gateway to forming various heterocyclic systems, a common strategy in medicinal chemistry.[1]

  • Causality of Reagent Choice: The choice of reducing agent is critical.

    • Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer agents like ammonium formate) are often preferred. This method is highly efficient, clean, and avoids the use of harsh metal reagents, simplifying product purification.

    • Chemical Reduction: Metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂), are also effective.[8] These are classic methods that are robust and cost-effective, though they may require more rigorous workup procedures.

The resulting product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, is a key intermediate that possesses both a nucleophilic amine and an electrophilic ester, perfectly poised for intramolecular cyclization.

Synthetic Workflow: From Nitroarene to Oxindole

The reduction-cyclization cascade is a powerful strategy for building molecular complexity rapidly. This workflow is central to the application of this compound.

G A This compound (Starting Material) B Selective Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/AcOH) A->B Step 1 C Ethyl 2-(2-amino-4-chlorophenyl)acetate (Key Intermediate) B->C Transformation D Base- or Acid-Catalyzed Intramolecular Cyclization C->D Step 2 E 6-Chlorooxindole (Heterocyclic Product) D->E Ring Closure

References

Ethyl 2-(4-chloro-2-nitrophenyl)acetate CAS number 108274-38-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate

This guide provides a comprehensive technical overview of this compound, CAS Number 108274-38-0. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's physicochemical properties, outlines a representative synthetic route, details its analytical characterization, explores its significant application as a pharmaceutical intermediate, and provides essential safety information.

Compound Identity and Physicochemical Properties

This compound is a substituted phenylacetate derivative. The presence of a chloro and a nitro group on the aromatic ring, along with the ethyl ester functionality, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108274-38-0[1]
Molecular Formula C₁₀H₁₀ClNO₄[2]
Molecular Weight 243.64 g/mol [2]
Physical Form Solid[1]
Density 1.364 g/cm³ (Predicted)[2]
Boiling Point 362.1°C at 760 mmHg (Predicted)[2]
Flash Point 172.8°C (Predicted)[2]
Refractive Index 1.543 (Predicted)[2]
Storage Refrigerator (2-8°C), keep in a dry area.[1]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a representative synthesis can be conceptualized based on established organic chemistry principles. A plausible and efficient method is the Fischer esterification of the corresponding carboxylic acid, (4-chloro-2-nitrophenyl)acetic acid.

Representative Synthesis Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of this compound from (4-chloro-2-nitrophenyl)acetic acid.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

  • (4-chloro-2-nitrophenyl)acetic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (4-chloro-2-nitrophenyl)acetic acid.

  • Add a significant excess of absolute ethanol, followed by a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected data can be predicted based on the compound's structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Triplet (~1.3 ppm, 3H, -CH₃ of ethyl), Quartet (~4.2 ppm, 2H, -CH₂ of ethyl), Singlet (~4.0 ppm, 2H, benzylic -CH₂), Aromatic protons (~7.5-8.0 ppm, 3H)
¹³C NMR ~14 ppm (-CH₃ of ethyl), ~61 ppm (-CH₂ of ethyl), ~40 ppm (benzylic -CH₂), Aromatic carbons (~120-150 ppm), Carbonyl carbon (~170 ppm)
IR (cm⁻¹) ~1740 (C=O stretch of ester), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2980 (aliphatic C-H stretch)
Mass Spec (m/z) 243/245 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and NO₂.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds of medicinal importance. A primary application is in the preparation of 6-chlorooxindole. Oxindoles are core structures in a variety of biologically active molecules.

Synthesis of 6-Chlorooxindole

The synthesis of 6-chlorooxindole from this compound involves a reductive cyclization.

Reaction Workflow:

G start This compound reduction Reduction of Nitro Group (e.g., Fe/AcOH or H₂/Pd-C) start->reduction cyclization Spontaneous or Acid-Catalyzed Cyclization reduction->cyclization product 6-Chlorooxindole cyclization->product

Workflow for the synthesis of 6-chlorooxindole.

Experimental Protocol (Adapted from the synthesis using the corresponding carboxylic acid[3]):

  • Dissolve this compound in a suitable solvent, such as acetic acid or ethanol.

  • Add a reducing agent. Common choices include iron powder in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • If using iron and acetic acid, heat the mixture to facilitate the reduction of the nitro group to an amine.

  • The newly formed amino group will undergo an intramolecular cyclization, displacing the ethoxy group of the ester to form the lactam ring of the oxindole. This cyclization may occur spontaneously upon formation of the amine or may be promoted by heat or the acidic conditions.

  • After the reaction is complete (monitored by TLC), the reaction mixture is worked up. This typically involves filtering off the catalyst (if heterogeneous) or inorganic byproducts.

  • The product is then isolated by extraction and purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment.

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

Spectroscopic Profile of Ethyl 2-(4-chloro-2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a substituted phenylacetate derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity and identity of synthesized materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive means of elucidating the compound's structural features.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and comparative analysis of structurally related molecules to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar molecular scaffolds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC name ethyl (4-chloro-2-nitrophenyl)acetate and CAS Number 108274-38-0, dictates its expected spectroscopic behavior.[1] The molecule comprises a disubstituted benzene ring, an ethyl ester group, and a methylene bridge. The presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring, and the various proton and carbon environments, will give rise to a distinct and interpretable set of spectra.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare KBr pellet or a thin film on a salt plate acq1 Place sample in FTIR spectrometer prep1->acq1 acq2 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Perform background correction acq3->proc1 proc2 Identify characteristic absorption bands proc1->proc2 proc3 Correlate bands with functional groups proc2->proc3 MS_Fragmentation M [M]⁺˙ m/z 243/245 F1 [M - OCH₂CH₃]⁺ m/z 198/200 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 170/172 M->F2 - COOCH₂CH₃

References

An In-depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's characteristics, reactivity, and handling, supported by scientific principles and practical insights.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 108274-38-0) is a substituted phenylacetate ester that serves as a versatile building block in organic synthesis.[1] Its strategic importance lies in the presence of multiple reactive sites: a chloro substituent, a nitro group, and an ethyl acetate moiety. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). One notable application is its use as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 108274-38-0[3]
Molecular Formula C₁₀H₁₀ClNO₄[4]
Molecular Weight 243.64 g/mol [4]
Appearance Solid[3][5]
Boiling Point 362.1 °C at 760 mmHg[6]
Density 1.364 g/cm³[6]
Flash Point 172.8 °C[6]

These properties indicate that this compound is a relatively high-boiling, dense solid under standard conditions. Its high flash point suggests a low risk of flammability.

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity of the aromatic ring and the benzylic position.

Reactivity of the Aromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution (SNA).[7] This property is crucial for introducing nucleophiles onto the aromatic ring, a common strategy in the synthesis of complex molecules.

Reactivity of the Benzylic Position

The methylene group (CH₂) adjacent to the aromatic ring is activated by both the nitro group and the ester functionality, making the benzylic protons acidic. This allows for deprotonation to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Stability

As an ethyl ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The stability of ethyl esters can be influenced by factors such as pH and temperature.

Synthesis and Purification: A Practical Workflow

General Synthesis Protocol: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carboxylic_Acid 4-chloro-2-nitrophenylacetic acid Reaction_Vessel Reflux Carboxylic_Acid->Reaction_Vessel Alcohol Ethanol (excess) Alcohol->Reaction_Vessel Catalyst Conc. H₂SO₄ Catalyst->Reaction_Vessel Neutralization Neutralize with NaHCO₃ solution Reaction_Vessel->Neutralization Cool Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Column Chromatography or Recrystallization Evaporation->Purification_Method

References

An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate: Synthesis, Characterization, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a substituted phenylacetate derivative, holds a significant position as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features—a reactive ethyl acetate moiety, a chlorinated phenyl ring, and a nitro group amenable to further chemical transformations—make it a valuable precursor in the development of pharmacologically active compounds. This guide, intended for researchers and scientists in the field of drug discovery and development, provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this important chemical entity. The strategic placement of the chloro and nitro substituents on the phenyl ring allows for a range of synthetic manipulations, opening avenues for the creation of diverse molecular scaffolds, particularly in the realm of heterocyclic chemistry.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-chloro-2-nitrotoluene. This synthetic strategy involves an oxidation reaction followed by an esterification.

Step 1: Oxidation of 4-chloro-2-nitrotoluene to 2-(4-chloro-2-nitrophenyl)acetic acid

The initial step involves the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid. This transformation is a critical step and can be achieved using a strong oxidizing agent.

Experimental Protocol: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-nitrotoluene in an aqueous solution.

  • Oxidation: While stirring, gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched. The manganese dioxide byproduct is removed by filtration.

  • Acidification and Isolation: The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude 2-(4-chloro-2-nitrophenyl)acetic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

Step 2: Fischer Esterification to this compound

The second step is the conversion of the synthesized 2-(4-chloro-2-nitrophenyl)acetic acid to its corresponding ethyl ester via a Fischer esterification reaction. This acid-catalyzed esterification is a classic and efficient method for this transformation.[1]

Experimental Protocol: Fischer Esterification of 2-(4-chloro-2-nitrophenyl)acetic acid

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-chloro-2-nitrophenyl)acetic acid in a large excess of absolute ethanol. The excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.[2]

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[3][4]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure.

  • Extraction: The residue is then dissolved in an organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Fischer Esterification A 4-chloro-2-nitrotoluene C 2-(4-chloro-2-nitrophenyl)acetic acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4) F This compound C->F Esterification D Ethanol (excess) E Acid Catalyst (e.g., H2SO4)

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 108274-38-0[3][5]
Molecular Formula C₁₀H₁₀ClNO₄[3][5]
Molecular Weight 243.64 g/mol [5]
Appearance Solid[3]
Storage Refrigerator[3]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the phenyl ring, and signals in the aromatic region corresponding to the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and characteristic peaks for the C-NO₂ stretching vibrations (around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Applications in Drug Development and Organic Synthesis

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Precursor for Benzodiazepine Synthesis

One of the most significant potential applications of this compound is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The nitro group can be readily reduced to an amine, which can then undergo cyclization reactions to form the characteristic seven-membered diazepine ring.

For instance, this compound could serve as a key starting material for the synthesis of benzodiazepines such as Clobazam and Delorazepam .[6][7] The general synthetic strategy would involve the reduction of the nitro group to an amine, followed by reaction with an appropriate reagent to form the diazepine ring system.

Benzodiazepine_Synthesis A This compound B Reduction of Nitro Group A->B C Ethyl 2-(2-amino-4-chlorophenyl)acetate B->C D Cyclization Reactions C->D E 1,4-Benzodiazepine Scaffold D->E

Caption: Proposed pathway for benzodiazepine synthesis.

Intermediate for Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs present in this compound could be exploited for the synthesis of novel NSAID candidates. The chloro and nitro groups offer handles for further functionalization to modulate the pharmacological properties of the resulting molecules.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of pharmaceutical sciences. Its synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a precursor for benzodiazepines and other pharmacologically relevant compounds. Further research into the synthetic utility and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a key chemical intermediate. From its fundamental properties to its synthesis and characterization, this document offers field-proven insights and detailed methodologies to support researchers and professionals in drug development and organic synthesis.

Core Compound Identity and Properties

This compound is a substituted phenylacetate derivative. Its molecular structure, characterized by a chloro and a nitro group on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₄PubChem[1]
Molecular Weight 243.64 g/mol PubChem[1]
CAS Number 108274-38-0BLDpharm[2]
Appearance Solid (predicted)---
Purity Typically ≥95%---

The compound's IUPAC name is this compound.[1] Its structure is depicted in the diagram below.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid. A plausible and efficient synthetic route starts from the commercially available 4-chloro-2-nitrotoluene. The causality behind this choice of starting material lies in its structural similarity to the target molecule, requiring a manageable number of synthetic transformations.

Synthesis_Workflow Start 4-Chloro-2-nitrotoluene Intermediate1 Side-chain bromination (NBS, AIBN) Start->Intermediate1 Intermediate2 4-Chloro-2-nitrobenzyl bromide Intermediate1->Intermediate2 Intermediate3 Cyanation (NaCN, DMSO) Intermediate2->Intermediate3 Intermediate4 4-Chloro-2-nitrophenylacetonitrile Intermediate3->Intermediate4 Intermediate5 Hydrolysis (H2SO4, H2O) Intermediate4->Intermediate5 Intermediate6 2-(4-Chloro-2-nitrophenyl)acetic acid Intermediate5->Intermediate6 FinalStep Esterification (Ethanol, H2SO4) Intermediate6->FinalStep Product This compound FinalStep->Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-chloro-2-nitrotoluene (Starting Material)

  • Rationale: This initial step involves the nitration of 4-chlorotoluene. The reaction conditions are optimized to favor the formation of the desired 2-nitro isomer.

  • Procedure: To a stirred mixture of 4-chlorotoluene and a catalytic amount of water, a mixture of nitric acid (65%) and sulfuric acid (96%) is added dropwise while maintaining the temperature between 50-55 °C. The reaction is stirred for 2 hours at 55 °C. After completion, water is added, and the product is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield 4-chloro-2-nitrotoluene.

Step 2: Synthesis of this compound (Conceptual Pathway)

  • Conceptual Procedure:

    • Oxidation: The methyl group of 4-chloro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid. This reaction is typically performed in an aqueous solution under reflux.

    • Work-up and Isolation: After the reaction is complete, the excess oxidizing agent is quenched, and the solution is acidified to precipitate the 2-(4-chloro-2-nitrophenyl)acetic acid. The solid is then filtered, washed, and dried.

    • Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification). The mixture is refluxed to drive the reaction to completion.

    • Purification: The final product, this compound, is isolated by extraction and purified by column chromatography or distillation under reduced pressure.

Comprehensive Characterization

For a self-validating system, the synthesized compound must be rigorously characterized to confirm its identity and purity. The following are the expected analytical data based on the structure of this compound and data from closely related compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - Triplet around 1.2-1.3 ppm (3H, -CH₃ of ethyl) - Quartet around 4.1-4.2 ppm (2H, -CH₂ of ethyl) - Singlet around 3.8-4.0 ppm (2H, benzylic -CH₂) - Aromatic protons in the range of 7.4-8.0 ppm (3H)
¹³C NMR - Signal around 14 ppm (-CH₃ of ethyl) - Signal around 61 ppm (-CH₂ of ethyl) - Signal around 40 ppm (benzylic -CH₂) - Aromatic carbons in the range of 120-150 ppm - Carbonyl carbon signal around 170 ppm
FTIR (cm⁻¹) - ~1730-1750 (C=O stretch of ester) - ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch) - ~1200 (C-O stretch of ester) - Aromatic C-H and C=C stretches
Mass Spec (m/z) - Molecular ion peak at ~243 (for ³⁵Cl) and ~245 (for ³⁷Cl)

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups, including the ester, nitro, and chloro moieties, provide multiple reaction sites for further chemical modifications. This versatility makes it a valuable precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Methodological & Application

The Strategic Utility of Ethyl 2-(4-chloro-2-nitrophenyl)acetate in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(4-chloro-2-nitrophenyl)acetate emerges as a highly valuable and versatile building block, particularly for the synthesis of a variety of heterocyclic compounds. Its unique arrangement of functional groups—a reactive ester, an electron-withdrawing nitro group ortho to an activated methylene, and a chloro substituent on the phenyl ring—provides a powerful handle for a diverse range of chemical transformations. This application note provides a detailed exploration of the synthetic utility of this compound, complete with in-depth application notes and detailed experimental protocols for the synthesis of key heterocyclic cores, including indoles and quinoxalinones. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in numerous biologically active compounds.

Core Reactivity and Synthetic Potential

The synthetic potential of this compound is primarily dictated by two key reactive sites: the activated methylene group and the nitro group. The electron-withdrawing nature of the adjacent nitro group and the ester functionality significantly acidifies the α-protons of the acetate moiety, making this position susceptible to deprotonation and subsequent reaction with electrophiles. Furthermore, the ortho-nitro group is a versatile precursor to an amino group via reduction, which can then participate in a variety of intramolecular cyclization reactions to form heterocyclic rings. The presence of the chloro-substituent at the 4-position of the phenyl ring is also of great interest as it can be retained in the final product, offering a site for further functionalization or influencing the biological activity of the target molecule.

Application I: Synthesis of 6-Chloro-Substituted Indoles

The indole nucleus is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. This compound is an excellent precursor for the synthesis of 6-chloro-substituted indoles, which are important intermediates in the development of various therapeutic agents. Two classical named reactions, the Leimgruber-Batcho and the Reissert indole syntheses, can be adapted for this purpose.

A. Modified Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method that proceeds via the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization.[1][2][3][4] While the classical substrate is a nitrotoluene, the activated methylene group in this compound allows for a similar initial condensation step.

Reaction Workflow:

Leimgruber_Batcho A This compound B Intermediate Enamine A->B   DMFDMA, Pyrrolidine    C Ethyl 6-chloro-1H-indole-2-carboxylate B->C   Reductive Cyclization (e.g., Pd/C, H₂ or SnCl₂)    Reissert_Synthesis A This compound B Intermediate α-keto ester A->B   Base (e.g., NaOEt), Diethyl oxalate    C Ethyl 6-chloro-1H-indole-2-carboxylate B->C   Reductive Cyclization (e.g., Zn/AcOH or Fe/AcOH)    Quinoxalinone_Synthesis A This compound B Ethyl 2-(2-amino-4-chlorophenyl)acetate A->B   Reduction (e.g., Fe/NH₄Cl or H₂/Pd/C)    C 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one B->C   Intramolecular Cyclization (Heat)   

References

Application Notes & Protocols: Ethyl 2-(4-chloro-2-nitrophenyl)acetate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a highly versatile and functionalized building block for the synthesis of medicinally relevant heterocyclic scaffolds. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use. The core of its utility lies in the strategic reduction of its nitro group, which serves as a gateway to a variety of intramolecular cyclization reactions. This document details field-proven protocols for the chemoselective reduction of the nitro moiety and its subsequent application in the synthesis of quinoline and benzodiazepine cores, two privileged structures in pharmaceutical chemistry.

Introduction: A Building Block of Strategic Importance

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure is primed for complex organic transformations, featuring three key points of reactivity:

  • The Aromatic Nitro Group: The most critical functional group, its reduction to an amine is the primary activation step for cyclization.

  • The Active Methylene Group: The protons alpha to the ester carbonyl are acidic, providing a nucleophilic site for intramolecular ring-forming reactions.

  • The Ester and Chloro Groups: These functionalities are relatively stable but must be preserved during the initial reduction step, posing a key chemoselectivity challenge.

This guide will focus on the foundational transformation—the selective reduction of the nitro group—and its application in constructing complex heterocyclic systems.

Section 1: The Gateway Transformation - Chemoselective Nitro Group Reduction

The conversion of the aromatic nitro group to an aniline is the linchpin of this synthetic strategy.[2] The primary challenge is to achieve this six-electron reduction without affecting the ester or the aryl chloride. Catalytic hydrogenation with Pd/C, for instance, is highly efficient for nitro reduction but is notorious for causing dehalogenation.[3] Therefore, selecting the appropriate reducing agent is a critical decision based on the substrate's functionalities.

G Start Select Nitro Reduction Method for This compound Q_Halogen Is Dehalogenation a Concern? Start->Q_Halogen Q_Ester Is Ester Reduction a Concern? Q_Halogen->Q_Ester No Method_PdC Avoid: Catalytic Hydrogenation (e.g., H2, Pd/C) Q_Halogen->Method_PdC Yes Method_Fe Consider: Béchamp Reduction (Fe / Acid) Q_Ester->Method_Fe No Method_LAH Avoid: Strong Hydride Reagents (e.g., LiAlH4) Q_Ester->Method_LAH Yes Method_SnCl2 Optimal Choice: Tin(II) Chloride (SnCl2·2H2O) Method_Fe->Method_SnCl2 Better Selectivity & Milder Conditions

Caption: Decision workflow for selecting a suitable nitro reduction reagent.

Comparative Analysis of Reduction Methods

The choice of reductant dictates the success of the initial transformation. Below is a summary of common methods and their suitability for this specific substrate.

Reducing AgentTypical ConditionsChemoselectivity ProfileRationale for Use/Avoidance
H₂, Pd/C H₂ (balloon or Parr), MeOH/EtOHPoorHigh risk of reducing the C-Cl bond (dehalogenation).[3] Not recommended.
Fe / HCl or NH₄Cl Reflux in acidic or neutral mediaGoodThe classic Béchamp reduction is robust and does not typically cause dehalogenation.[4] A viable, cost-effective option.
SnCl₂·2H₂O EtOH or EtOAc, often refluxedExcellentMild and highly selective for nitro groups over esters, ketones, and nitriles.[5] Does not affect aryl halides, making it the preferred method for this substrate.
NaBH₄ / FeCl₂ Methanol/WaterGoodA milder alternative to classic metal/acid reductions that shows good selectivity for nitro groups over esters.[6]
LiAlH₄ Anhydrous THF/EtherPoorA powerful reducing agent that would readily reduce the ester group in addition to the nitro group.[3] Must be avoided.
Protocol 1: Selective Reduction with Tin(II) Chloride

This protocol leverages the high chemoselectivity of Tin(II) chloride dihydrate to produce Ethyl 2-(2-amino-4-chlorophenyl)acetate, the key intermediate for subsequent cyclizations.[7]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol (EtOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (4.5 eq) portion-wise. The addition can be exothermic; maintain control with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the mixture to room temperature. Carefully pour it into a beaker containing a vigorously stirred saturated aqueous solution of NaHCO₃. Causality Note: This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides, allowing for their removal and isolation of the organic product.

  • Workup - Extraction: The resulting slurry is often thick. Dilute with water and ethyl acetate and continue stirring for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.

  • Workup - Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, is often pure enough for the next step. If required, it can be purified by column chromatography on silica gel.

Section 2: Application in Quinoline Synthesis via Reductive Cyclization

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] The intermediate generated in Protocol 1 is perfectly structured to undergo an intramolecular cyclization to form a 4-hydroxyquinoline derivative, a process analogous to the Gould-Jacobs reaction.[10]

G

Caption: Workflow for the one-pot synthesis of a quinoline derivative.

Protocol 2: One-Pot Synthesis of 7-Chloro-4-hydroxyquinolin-2(1H)-one

This protocol combines the reduction and cyclization steps into a single, efficient operation. The choice of a high-boiling solvent like Dowtherm™ A or Diphenyl ether is crucial for providing the thermal energy required for the final cyclization step.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol:Water (4:1 mixture)

  • Dowtherm™ A or Diphenyl ether (High-boiling solvent)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reduction: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, create a slurry of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in an ethanol:water mixture. Heat the slurry to a gentle reflux.

  • Addition: Dissolve this compound (1.0 eq) in warm ethanol and add it dropwise to the refluxing iron slurry over 30-45 minutes. Causality Note: The Béchamp reduction with Fe/NH₄Cl is used here as it is effective and the iron sludge byproducts are easily managed in a one-pot procedure before solvent exchange.

  • Reaction Monitoring: After the addition is complete, continue refluxing for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the formation of the amino intermediate.

  • Solvent Exchange: Once the reduction is complete, carefully distill off the ethanol/water solvent. Add a high-boiling solvent like Dowtherm™ A to the flask containing the crude amino intermediate and iron salts.

  • Cyclization: Heat the mixture to a high temperature (240-250°C) for 1-2 hours. The intramolecular condensation occurs at this temperature, with the elimination of ethanol, to form the quinoline ring system.

  • Workup: Cool the reaction mixture significantly. Carefully and slowly, add hot 2M HCl to the solidified mass to dissolve the product and separate it from the non-polar solvent.

  • Isolation: Filter the hot acidic solution to remove any insoluble impurities. Cool the filtrate in an ice bath. The product, 7-Chloro-4-hydroxyquinolin-2(1H)-one, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be recrystallized from glacial acetic acid or DMF/water if necessary.

Section 3: Application in 1,4-Benzodiazepine Synthesis

1,4-Benzodiazepines are a cornerstone of central nervous system therapeutics.[11] The synthesis of a 7-chloro-1,4-benzodiazepin-2-one scaffold from our key amino intermediate typically requires a two-step sequence involving acylation followed by cyclization.

Protocol 3: Synthesis of 7-Chloro-3,4-dihydro-1H-benzo[e][5][12]diazepin-2,5-dione

This protocol first acylates the aniline intermediate with chloroacetyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to form the seven-membered diazepine ring.

Materials:

  • Ethyl 2-(2-amino-4-chlorophenyl)acetate (from Protocol 1) (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ammonia (7N solution in Methanol)

  • Methanol

Procedure:

  • Acylation: Dissolve the crude Ethyl 2-(2-amino-4-chlorophenyl)acetate (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine (1.5 eq).

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: This reaction must be kept cold to prevent unwanted side reactions and polymerization. The base neutralizes the HCl generated during the acylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude chloroacetamide intermediate.

  • Cyclization: Dissolve the crude intermediate in methanol. Add a 7N solution of ammonia in methanol and stir the mixture in a sealed vessel at room temperature or with gentle heating (40-50°C).

  • Reaction Monitoring: The cyclization involves the displacement of the chloride by the ester-activated methylene group's anion (formed in the presence of ammonia/base) and subsequent amidation/cyclization. Monitor the reaction by TLC over 12-24 hours.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The product will often precipitate. The solid can be collected by filtration or the residue can be triturated with ether or water to induce crystallization.

  • Purification: The crude 7-Chloro-3,4-dihydro-1H-benzo[e][5][12]diazepin-2,5-dione can be recrystallized from ethanol or a similar solvent to yield the pure product.

References

Application Notes and Protocols: Synthesis of Quinolone Scaffolds via Reaction of Ethyl 2-(4-chloro-2-nitrophenyl)acetate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed scientific guide on the reaction between Ethyl 2-(4-chloro-2-nitrophenyl)acetate and various primary amines. This synthetic sequence is a cornerstone in medicinal chemistry, primarily for its utility in constructing the 4-quinolone core, a privileged scaffold found in numerous antibacterial agents.[1] We will explore the underlying reaction mechanisms, provide validated, step-by-step experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The guide is intended for researchers, chemists, and professionals in drug development who are engaged in the synthesis of heterocyclic compounds and novel therapeutic agents.

Mechanistic and Strategic Overview

The conversion of this compound to a quinolone derivative is a multi-step process that leverages fundamental principles of organic reactivity. The strategy involves an initial Nucleophilic Aromatic Substitution (SNA_r) followed by a Reductive Cyclization. Understanding the causality behind each step is critical for optimization and troubleshooting.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first key transformation is the displacement of the chloride atom on the phenyl ring by an amine nucleophile. This reaction is not a simple substitution; it is facilitated by the electronic properties of the substrate.

Causality and Rationale:

  • Activation: The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the chloro-leaving group is essential. This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[2]

  • Intermediate Formation: The amine attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring temporarily to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing a significant stabilizing effect that lowers the activation energy of this step.

  • Leaving Group Expulsion: Aromaticity is restored by the expulsion of the chloride ion, which is a competent leaving group. The overall process is an addition-elimination mechanism.[3] A mild base, such as potassium carbonate (K₂CO₃), is often included to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[4]

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNA_r) step.

Step 2: Reductive Cyclization

The product from the SNAr reaction is perfectly primed for an intramolecular cyclization to form the desired heterocyclic core. This is achieved by reducing the nitro group to an amine, which then spontaneously, or with gentle heating, attacks the proximal ester carbonyl.

Causality and Rationale:

  • Reduction: The nitro group is reduced to a primary aniline amine (-NH₂). This can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).[5][6] The choice of reductant is crucial to avoid side reactions and ensure compatibility with other functional groups.

  • Intramolecular Cyclization (Lactamization): The newly formed aniline nitrogen is now positioned to act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group. This 6-membered ring-closing reaction is entropically favored and results in the formation of a stable lactam ring, which is the core of the 4-quinolone structure. This sequence is a key component of the broader Gould-Jacobs reaction for quinoline synthesis.[7][8][9]

Reductive_Cyclization Start Ethyl 2-(4-(alkylamino)- 2-nitrophenyl)acetate Intermediate Ethyl 2-(2-amino-4- (alkylamino)phenyl)acetate Start->Intermediate Reduction of Nitro Group (e.g., H₂, Pd/C) Product 7-(Alkylamino)-1,4-dihydro- 4-oxoquinoline Derivative Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: Pathway of the Reductive Cyclization to form the 4-quinolone core.

Experimental Protocols & Workflow

The following protocols provide a reliable methodology for the synthesis of 4-quinolone precursors. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Overall Experimental Workflow

Workflow Start Start: this compound + Primary Amine Step1 Protocol 1: S_N_Ar Reaction (Solvent, Base, Heat) Start->Step1 Workup1 Workup & Purification (Extraction, Chromatography) Step1->Workup1 Intermediate Isolated Intermediate: Ethyl 2-(4-(alkylamino)-2-nitrophenyl)acetate Workup1->Intermediate Step2 Protocol 2: Reductive Cyclization (Reducing Agent, Solvent) Intermediate->Step2 Workup2 Workup & Purification (Filtration, Recrystallization) Step2->Workup2 Final Final Product: 7-Substituted-4-quinolone Workup2->Final

Caption: Generalized workflow for the two-step synthesis of 4-quinolones.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes the reaction with cyclopropylamine, a common amine used in the synthesis of fluoroquinolone antibiotics.[10]

Materials & Reagents:

  • This compound

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add cyclopropylamine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product, Ethyl 2-(4-(cyclopropylamino)-2-nitrophenyl)acetate.

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 259.65 10.0 1.0
Cyclopropylamine 57.09 12.0 1.2
Potassium Carbonate (K₂CO₃) 138.21 20.0 2.0

| DMF (Solvent) | - | - | - |

Protocol 2: Reductive Cyclization via Catalytic Hydrogenation

Materials & Reagents:

  • Ethyl 2-(4-(cyclopropylamino)-2-nitrophenyl)acetate (from Protocol 1)

  • Palladium on Carbon (Pd/C), 10% wt.

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite™

Procedure:

  • Dissolve the nitroaryl intermediate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a flask appropriate for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material and the formation of a new, often fluorescent, product spot.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting solid is often the desired 7-(cyclopropylamino)-4-hydroxyquinoline-3-carboxylate ester, which exists in tautomeric equilibrium with the 4-oxo form.[7]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development

The 4-quinolone core is the defining feature of quinolone and fluoroquinolone antibiotics, a class of drugs that has been indispensable in treating bacterial infections for decades.[11][12] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

The product synthesized through these protocols, a 7-amino substituted quinolone-3-carboxylate ester, is a direct and advanced intermediate for many blockbuster drugs. For example, further elaboration, including the introduction of a fluorine atom at the 6-position (often done earlier in the synthesis) and N-alkylation, leads to compounds like:

  • Ciprofloxacin: A broad-spectrum antibiotic used to treat a wide variety of infections.[11]

  • Norfloxacin: Primarily used for urinary tract infections.[13]

  • Levofloxacin: Another widely used broad-spectrum fluoroquinolone.

The versatility of the SNAr reaction allows for the introduction of a diverse range of amine-containing side chains at the 7-position, enabling chemists to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds.[12][14]

Troubleshooting and Key Insights

  • Incomplete SNAr Reaction: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water can interfere with the reaction. Increasing the temperature or reaction time may also be necessary, depending on the reactivity of the specific amine used.

  • Side Product Formation: Primary amines can potentially react twice with the starting material. Using a slight excess of the amine (1.1-1.2 eq) as described helps drive the reaction to the desired monosubstituted product without significant formation of the disubstituted side product.

  • Difficult Reductions: If catalytic hydrogenation is slow or ineffective, alternative reducing agents like SnCl₂ in HCl/EtOH or sodium dithionite in a biphasic system can be employed. However, these require more extensive aqueous workups to remove metal salts.

  • Purification: The intermediate nitro compound is typically a vibrant yellow/orange color due to the nitrophenyl chromophore. Successful reduction is often accompanied by a loss of this color. The final quinolone products are often highly crystalline but may require careful selection of a recrystallization solvent for optimal purity.

References

Reduction of the nitro group in Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Abstract

The reduction of the aromatic nitro group in this compound is a critical transformation for synthesizing key pharmaceutical intermediates, most notably precursors to 7-chloro-substituted oxindole and benzodiazepine scaffolds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and practical execution of this reduction. We delve into the mechanistic underpinnings of various methodologies, offering detailed, field-proven protocols for catalytic hydrogenation and chemical reduction. The guide emphasizes chemoselectivity—preserving the aryl chloride and ester functionalities—and addresses critical safety and operational considerations to ensure robust and reproducible outcomes.

Strategic Overview: Selecting the Optimal Reduction Pathway

The primary challenge in reducing this compound is achieving high chemoselectivity. The chosen method must efficiently convert the nitro group to an amine while leaving the labile aryl chloride and ester groups intact. The selection of a reduction strategy is therefore a critical decision dictated by available equipment, scale, cost, and safety infrastructure.

Three principal methodologies are evaluated for this transformation:

  • Catalytic Hydrogenation: Often the preferred method for its clean reaction profile and high efficiency.[3] Molecular hydrogen (H₂) is used with a heterogeneous catalyst. However, catalyst choice is paramount; standard Palladium on carbon (Pd/C) can catalyze hydrodehalogenation, cleaving the C-Cl bond.[4][5] For substrates with aromatic chlorides, Raney Nickel is a superior choice as it is less prone to causing dehalogenation.[4][6]

  • Metal-Mediated Reductions: These classic methods are robust, cost-effective, and tolerate a wide range of functional groups.[3] Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are effective.[4][7] The Fe/NH₄Cl system in a protic solvent is a modern, milder variation of the Béchamp reduction, avoiding strongly acidic conditions that could promote ester hydrolysis.[8][9][10]

  • Chemical Reduction with Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) offers a mild, metal-free alternative, valued for its high chemoselectivity and tolerance of functionalities like halogens and esters.[11][12] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[11]

Comparative Analysis of Recommended Methods
Methodology Reagents Pros Cons Key Considerations
Catalytic Hydrogenation Raney Nickel, H₂ gasHigh yield, clean byproducts (water), catalytic.Requires specialized high-pressure equipment; H₂ is highly flammable; Raney Ni is pyrophoric.[13][14]Best for scalability and purity if hydrogenation equipment is available. Preserves the chloro group.
Metal-Mediated Reduction Iron (Fe) powder, NH₄ClInexpensive, operationally simple, high functional group tolerance.[9]Generates stoichiometric iron oxide waste; workup can be tedious.Excellent for lab-scale synthesis without specialized pressure reactors. Mildly acidic conditions protect the ester.[9]
Chemical Reduction Sodium Dithionite (Na₂S₂O₄)Mild conditions, excellent chemoselectivity, metal-free.[11][15]Requires large excess of reagent; can have solubility issues.Ideal for sensitive substrates where avoiding metals and harsh conditions is paramount.
General Reaction Pathway

The reduction of an aromatic nitro compound to an aniline proceeds through several intermediates. While these are typically not isolated under the conditions described, understanding the pathway is crucial for troubleshooting, as side reactions can lead to the formation of dimeric species like azo and azoxy compounds.

G cluster_main Nitro Reduction Pathway Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + 2e⁻, + 2H⁺ - H₂O Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End Ar-NH₂ (Amine) Intermediate2->End + 2e⁻, + 2H⁺ - H₂O

Caption: Generalized pathway for the six-electron reduction of a nitroarene.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

Protocol A: Catalytic Hydrogenation using Raney Nickel

This protocol is optimized for chemoselectivity, minimizing the risk of hydrodehalogenation. It requires a high-pressure hydrogenation reactor (e.g., a Parr shaker).

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 5-10% by weight, slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite® (diatomaceous earth)

  • Nitrogen gas (N₂) for purging

Equipment:

  • High-pressure hydrogenation vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reactor vessel, add this compound.

  • Solvent Addition: Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and may ignite if it dries in the air.[13][14] Always handle it as a wet slurry.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~2 bar) and venting three times to remove all oxygen.[13][17]

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen to the target pressure (typically 3-5 bar / 45-75 psi).

  • Reaction: Begin vigorous stirring and heat to 30-40°C if necessary. The reaction is often exothermic, so monitor the temperature and pressure closely.[18] A drop in pressure indicates hydrogen consumption.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of an aliquot (after safely depressurizing and purging the system with nitrogen).

  • Workup: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen three times.[17]

  • Catalyst Filtration: Open the reactor in a well-ventilated hood. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® to remove the Raney Nickel catalyst. Crucial Safety Step: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water and store it wet in a designated waste container.[19]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(2-amino-4-chlorophenyl)acetate, which can be used directly or purified further by column chromatography or recrystallization.

Protocol B: Chemical Reduction using Iron and Ammonium Chloride

This robust protocol is well-suited for standard laboratory glassware and avoids the hazards of high-pressure hydrogen.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh, 3-5 eq)

  • Ammonium chloride (NH₄Cl, 3-5 eq)

  • Ethanol:Water mixture (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, ethanol, and water.

  • Reagent Addition: Add the iron powder and ammonium chloride to the flask.[10] The mixture will be a heterogeneous suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% EtOAc/Hexane eluent). The starting material is UV active and may have a yellowish color, while the product amine is also UV active but should appear at a lower Rf. The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acidity. Finally, wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Purify as needed.

Workflow and Characterization

The overall process from starting material to purified product requires careful execution and monitoring.

Caption: A typical experimental workflow for the reduction reaction.

In-Process Control: Thin-Layer Chromatography (TLC)

TLC is the most convenient method for monitoring the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 20-30% Ethyl Acetate in Hexanes (adjust as needed)

  • Visualization: UV light (254 nm)

  • Expected Result: The product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, will have a lower Retention Factor (Rf) than the starting nitro compound due to the polarity of the amine group. A complete reaction is indicated by the total disappearance of the starting material spot.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, exchanges with D₂O) and characteristic upfield shifts of the aromatic protons adjacent to the new amine group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₀H₁₂ClNO₂) should be observed.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (~3350-3450 cm⁻¹).

Application: Synthesis of 7-Chlorooxindole

The synthesized Ethyl 2-(2-amino-4-chlorophenyl)acetate is a valuable precursor. Through an intramolecular cyclization, it readily forms 7-chloro-1,3-dihydro-2H-indol-2-one, a core structure in many pharmaceutical agents. This is typically achieved by heating the amine in a high-boiling point solvent or by treatment with a base like sodium ethoxide.

References

Application Notes and Protocols: Hydrolysis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate to 2-(4-chloro-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

The hydrolysis of ethyl 2-(4-chloro-2-nitrophenyl)acetate is a critical transformation in organic synthesis, yielding 2-(4-chloro-2-nitrophenyl)acetic acid. This carboxylic acid is a valuable intermediate in the development of various pharmacologically active molecules. Its utility is rooted in the strategic placement of the chloro, nitro, and carboxylic acid functionalities, which serve as versatile handles for further molecular elaboration. For instance, derivatives of nitrophenylacetic acids are instrumental in the synthesis of heterocyclic compounds, some of which have shown potential as enzyme inhibitors and anticancer agents.[1] The controlled cleavage of the ester group to unmask the carboxylic acid is a fundamental step that enables subsequent reactions, such as amide bond formation or other derivatizations, crucial for building complex molecular architectures in drug discovery programs.[2]

This document provides detailed protocols for both acid- and base-catalyzed hydrolysis of this compound, offering researchers the flexibility to choose a method based on substrate compatibility, desired workup conditions, and available reagents.

Reaction Mechanism: A Tale of Two Catalysts

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either an acid or a base.[3] While both pathways lead to the same product, their mechanisms, kinetics, and experimental considerations differ significantly.

Acid-Catalyzed Hydrolysis: A Reversible Path

Acid-catalyzed hydrolysis operates under equilibrium conditions and is the reverse of Fischer esterification.[3][4] The reaction is typically driven to completion by using a large excess of water.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water.[5][6][7] This protonation makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[8][9]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting the latter into a good leaving group (ethanol).

  • Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

  • Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst.[6]

Acid_Catalyzed_Hydrolysis Ester Ethyl 2-(4-chloro- 2-nitrophenyl)acetate Protonated_Ester Protonated Ester (Enhanced Electrophilicity) Ester->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate (Good Leaving Group) Tetrahedral_Intermediate->Protonated_Intermediate Carboxylic_Acid_Product 2-(4-chloro-2-nitrophenyl) -acetic acid Protonated_Intermediate->Carboxylic_Acid_Product Ethanol Ethanol

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Journey

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[3] The term "saponification" originates from its use in soap making, which involves the hydrolysis of fats (triglycerides) with a strong base.[7]

The mechanism involves the following steps:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[2] This leads to the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation of the Carboxylic Acid: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming a carboxylate salt and ethanol.[10]

  • Protonation during Workup: The final carboxylic acid is obtained by adding a strong acid during the workup to protonate the carboxylate salt.[7]

Base_Catalyzed_Hydrolysis Ester Ethyl 2-(4-chloro- 2-nitrophenyl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Final_Product 2-(4-chloro-2-nitrophenyl) -acetic acid Carboxylate_Salt->Final_Product

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Experimental Protocols

The following are detailed protocols for the hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from a general procedure for the acid-catalyzed hydrolysis of esters.[9]

Materials and Reagents:

ReagentGradeSupplier
This compoundReagent Gradee.g., Sigma-Aldrich
Glacial Acetic AcidACS Gradee.g., Fisher Scientific
Concentrated Hydrochloric Acid (HCl)ACS Gradee.g., VWR Chemicals
Diethyl EtherACS Gradee.g., Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Fisher Scientific
Deionized WaterHigh PurityN/A

Experimental Workflow:

Acid_Hydrolysis_Workflow Start Start: Ethyl 2-(4-chloro- 2-nitrophenyl)acetate Reaction_Setup Reaction Setup: - Add ester, glacial acetic acid, and conc. HCl - Heat under reflux for 1.5 hours Start->Reaction_Setup Concentration Concentration: - Remove volatiles under reduced pressure Reaction_Setup->Concentration Neutralization Neutralization: - Pour residue into ice-cold saturated NaHCO₃ solution Concentration->Neutralization Extraction Extraction: - Extract aqueous layer with diethyl ether Neutralization->Extraction Acidification Acidification: - Acidify aqueous layer with conc. HCl to precipitate product Extraction->Acidification Isolation Isolation: - Collect precipitate by vacuum filtration Acidification->Isolation Washing Washing: - Wash precipitate with cold water Isolation->Washing Drying Drying: - Dry the product under vacuum Washing->Drying End End: 2-(4-chloro-2-nitrophenyl)acetic acid Drying->End

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound (e.g., 0.1 mol), glacial acetic acid (e.g., 200 mL), and concentrated hydrochloric acid (e.g., 100 mL).

  • Heating: Heat the reaction mixture under reflux for 1.5 hours. The solution should become homogeneous shortly after heating begins.

  • Concentration: After the reflux period, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and hydrochloric acid.

  • Neutralization and Extraction: Carefully pour the cooled residue into a beaker containing ice-cold saturated sodium bicarbonate solution with stirring until the effervescence ceases. This will neutralize the remaining acids and deprotonate the product, making it water-soluble. Extract the aqueous solution with diethyl ether to remove any unreacted starting material and neutral byproducts.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 1-2. The product, 2-(4-chloro-2-nitrophenyl)acetic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol is based on general principles of saponification.

Materials and Reagents:

ReagentGradeSupplier
This compoundReagent Gradee.g., Sigma-Aldrich
Ethanol (95%)ACS Gradee.g., Fisher Scientific
Sodium Hydroxide (NaOH)ACS Gradee.g., VWR Chemicals
Concentrated Hydrochloric Acid (HCl)ACS Gradee.g., VWR Chemicals
Deionized WaterHigh PurityN/A

Experimental Workflow:

Base_Hydrolysis_Workflow Start Start: Ethyl 2-(4-chloro- 2-nitrophenyl)acetate Reaction_Setup Reaction Setup: - Dissolve ester in ethanol - Add aqueous NaOH solution - Heat under reflux Start->Reaction_Setup Monitoring Monitoring: - Monitor reaction progress by TLC Reaction_Setup->Monitoring Solvent_Removal Solvent Removal: - Remove ethanol under reduced pressure Monitoring->Solvent_Removal Acidification Acidification: - Dilute with water and cool in an ice bath - Acidify with conc. HCl to precipitate product Solvent_Removal->Acidification Isolation Isolation: - Collect precipitate by vacuum filtration Acidification->Isolation Washing Washing: - Wash precipitate with cold water Isolation->Washing Drying Drying: - Dry the product under vacuum Washing->Drying End End: 2-(4-chloro-2-nitrophenyl)acetic acid Drying->End

Caption: Workflow for Base-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (e.g., 0.1 mol) in ethanol (e.g., 200 mL). In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.15 mol) in deionized water (e.g., 50 mL) and cool it to room temperature. Add the sodium hydroxide solution to the ester solution with stirring.

  • Heating and Monitoring: Heat the reaction mixture under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with deionized water and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2), which will cause the 2-(4-chloro-2-nitrophenyl)acetic acid to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Drying: Dry the product in a vacuum oven to obtain the purified 2-(4-chloro-2-nitrophenyl)acetic acid.

Data Summary and Expected Outcomes

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reaction Time Typically 1-3 hoursTypically 1-2 hours
Temperature Reflux temperature of the acetic acid/water mixtureReflux temperature of the ethanol/water mixture
Workup Involves neutralization, extraction, and acidificationInvolves solvent removal and acidification
Key Advantage Simple workup if the product is acid-stableIrreversible reaction, often leading to higher yields
Potential Drawback Reversible reaction; may require a large excess of waterThe product must be stable under basic conditions
Expected Yield 75-85%85-95%
Product Appearance Off-white to pale yellow solidOff-white to pale yellow solid
Melting Point 156-159 °C[4]156-159 °C[4]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, extend the reflux period. In the case of acid-catalyzed hydrolysis, ensure a sufficient excess of water is present. For base-catalyzed hydrolysis, verify the stoichiometry and concentration of the sodium hydroxide solution.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during workup. Ensure efficient extraction and complete precipitation. In the case of base-catalyzed hydrolysis, avoid excessively high temperatures that could lead to side reactions.

  • Product Purity: If the product is discolored, recrystallization from a suitable solvent system (e.g., ether-hexane) can be performed to improve purity.[4] The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Conclusion

The hydrolysis of this compound is a fundamental and versatile reaction for the synthesis of the valuable intermediate, 2-(4-chloro-2-nitrophenyl)acetic acid. The choice between acid- and base-catalyzed methods will depend on the specific requirements of the synthetic route and the stability of other functional groups present in the molecule. The protocols provided herein offer reliable and reproducible methods for achieving this important chemical transformation, empowering researchers in their drug discovery and development endeavors.

References

Application Note: A Robust Protocol for the Synthesis of 7-Chloro-4-hydroxyquinoline and its Conversion to 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. This application note provides a detailed, two-step experimental protocol for the synthesis of 4,7-dichloroquinoline, a key building block for drug discovery and development. The synthesis commences with Ethyl 2-(4-chloro-2-nitrophenyl)acetate, which undergoes a one-pot reductive cyclization via the Béchamp reduction to yield 7-chloro-4-hydroxyquinoline. This intermediate is subsequently converted to the target 4,7-dichloroquinoline using phosphorus oxychloride (POCl₃). This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure reproducibility and high yield, targeting researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

Quinoline derivatives are of significant interest due to their wide range of biological activities. The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. The protocol outlined herein employs a classical yet highly effective approach that combines a reductive cyclization with a subsequent chlorination.

The overall synthetic pathway proceeds in two major stages:

  • Reductive Cyclization: The synthesis begins with the reduction of the aromatic nitro group of this compound to a primary amine. This is achieved using the Béchamp reduction, which utilizes iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid).[1][2][3] This method is advantageous due to its cost-effectiveness and high chemoselectivity, preserving the ester functional group.[1] Immediately following the reduction, the newly formed amine undergoes a spontaneous intramolecular cyclization (condensation) with the adjacent ethyl acetate side chain, eliminating ethanol to form the stable 7-chloro-4-hydroxyquinoline ring system.

  • Aromatic Chlorination: The hydroxyl group at the C4 position of the quinoline ring is subsequently replaced by a chlorine atom. This transformation is accomplished using phosphorus oxychloride (POCl₃), a standard and powerful reagent for converting hydroxy-heterocycles into their chloro-derivatives.[4][5][6] This step is crucial for activating the C4 position for subsequent nucleophilic substitution reactions, a common strategy in drug development.

Overall Reaction Scheme

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Chlorination A This compound B 7-Chloro-4-hydroxyquinoline A->B  Fe / Acetic Acid (Béchamp Reduction) C 7-Chloro-4-hydroxyquinoline D 4,7-Dichloroquinoline (Final Product) C->D  POCl₃, Reflux

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part A: Synthesis of 7-Chloro-4-hydroxyquinoline via Reductive Cyclization

This procedure details the one-pot reduction of the nitro group and subsequent intramolecular cyclization. The Béchamp reduction is a classic method known for its reliability and use of inexpensive reagents.[1][3][7] The acidic environment and heat facilitate both the reduction by iron powder and the subsequent condensation to form the quinoline core.

Materials & Reagents Data

ReagentM.W. ( g/mol )MolesEquiv.Amount Used
This compound259.650.101.025.97 g
Iron Powder (<325 mesh)55.850.404.022.34 g
Glacial Acetic Acid60.05--250 mL
Ethanol (95%)46.07--For recrystallization
Deionized Water18.02--For workup

Step-by-Step Protocol

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.

  • Charging Reagents: To the flask, add this compound (25.97 g, 0.10 mol) and glacial acetic acid (250 mL). Begin stirring to form a solution.

  • Addition of Iron: Carefully add the iron powder (22.34 g, 0.40 mol) to the stirred solution in portions. The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-118°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to approximately 60°C.

    • Carefully pour the hot reaction mixture into a beaker containing 500 mL of ice-cold deionized water. This will precipitate the crude product and quench the reaction.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining acetic acid and iron salts.

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from hot ethanol (95%).

    • Filter the hot solution to remove any insoluble impurities (residual iron).

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C.

  • Characterization: The expected product is a pale yellow or off-white solid. The typical yield is 75-85%. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Part B: Synthesis of 4,7-Dichloroquinoline

This step converts the 4-hydroxy group into a chloro group using phosphorus oxychloride (POCl₃). This reaction is an essential transformation that renders the 4-position susceptible to nucleophilic attack, a key step in the synthesis of many quinoline-based drugs. The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Materials & Reagents Data

ReagentM.W. ( g/mol )MolesEquiv.Amount Used
7-Chloro-4-hydroxyquinoline195.610.051.09.78 g
Phosphorus Oxychloride (POCl₃)153.330.5010.046 mL (~76.7 g)
Dichloromethane (DCM)84.93--For extraction
Saturated Sodium Bicarbonate Solution---For workup
Anhydrous Sodium Sulfate142.04--For drying

Step-by-Step Protocol

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reaction:

    • Place 7-chloro-4-hydroxyquinoline (9.78 g, 0.05 mol) into the flask.

    • Carefully add phosphorus oxychloride (46 mL, 0.50 mol) to the flask.

    • Heat the mixture to reflux (approximately 105-110°C) using a heating mantle. The solid will slowly dissolve as the reaction proceeds.

    • Maintain the reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • CAUTION: The following step is highly exothermic and releases HCl gas. Perform slowly in a large beaker within a fume hood.

    • Place 500 g of crushed ice into a 1 L beaker. Slowly and carefully, pour the reaction mixture onto the crushed ice with stirring.

    • Once the initial vigorous reaction has subsided, continue stirring until all the ice has melted. The product should precipitate as a solid.

    • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Purification:

    • Extract the aqueous suspension with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to obtain pure 4,7-dichloroquinoline.

  • Characterization: The expected product is a white to light tan crystalline solid. The typical yield is 80-90%. Characterize by ¹H NMR, MS, and melting point analysis.

Mechanistic Considerations and Workflow Visualization

The Béchamp reduction involves the transfer of electrons from the iron metal to the nitro group in an acidic environment, proceeding through nitroso and hydroxylamine intermediates before yielding the amine.[8] The subsequent cyclization is an acid-catalyzed intramolecular nucleophilic acyl substitution, where the amine attacks the ester carbonyl, leading to the formation of the heterocyclic ring. The chlorination with POCl₃ proceeds via the formation of a chlorophosphate ester intermediate on the quinoline oxygen, which is then displaced by a chloride ion in an SₙAr-type mechanism.[4][6][9]

G Start Start: this compound Reduction Béchamp Reduction (Fe, H⁺) Start->Reduction Amine Intermediate: Ethyl 2-(2-amino-4-chlorophenyl)acetate Reduction->Amine Cyclization Intramolecular Cyclization (-EtOH) Amine->Cyclization Hydroxyquinoline Intermediate: 7-Chloro-4-hydroxyquinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (POCl₃) Hydroxyquinoline->Chlorination Product Final Product: 4,7-Dichloroquinoline Chlorination->Product

References

Application Notes & Protocols: Ethyl 2-(4-chloro-2-nitrophenyl)acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a pivotal starting material in medicinal chemistry, valued for its pre-functionalized aromatic core. The strategic placement of the nitro, chloro, and ethyl acetate moieties allows for a sequence of high-yield transformations, making it an exceptionally efficient building block for complex heterocyclic systems. This guide provides an in-depth exploration of its primary application in the synthesis of 1,4-benzodiazepine precursors, a class of compounds with profound pharmacological significance. We will dissect the critical reaction steps, offer detailed experimental protocols, and explain the chemical rationale behind the methodological choices, providing researchers with a robust framework for their synthetic endeavors.

The Strategic Value of this compound

The utility of this compound (1) in pharmaceutical synthesis stems from its inherent chemical potential. The molecule is primed for a reductive cyclization pathway, which is a cornerstone of modern drug synthesis.

  • The Nitro Group (-NO₂): This is the key functional group for initiating the synthesis. It serves as a masked amine. Its selective reduction to an amino group (-NH₂) is typically the first and most crucial step, transforming the molecule into the highly reactive Ethyl 2-(2-amino-4-chlorophenyl)acetate (2).

  • The Ethyl Acetate Group (-CH₂COOEt): This group is the electrophilic partner in the subsequent cyclization. The methylene protons are activated, and the ester itself can undergo amidation and cyclization to form the lactam ring characteristic of many benzodiazepines.

  • The Chloro Group (-Cl): The chloro substituent at the 4-position is often a critical pharmacophore in the final drug molecule, contributing to its binding affinity and overall biological activity.[1] Its presence from the start obviates the need for a separate, and often challenging, halogenation step later in the synthesis.

This strategic combination makes compound 1 a highly convergent starting material for scaffolds like 7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a core structure in many anxiolytic drugs.[1][2][3]

Core Synthesis Pathway: From Nitroarene to Benzodiazepine Scaffold

The most prominent application of this compound is in the multi-step synthesis of the 1,4-benzodiazepine core. The overall workflow involves a critical reduction followed by an intramolecular cyclization.

Synthesis_Workflow Start This compound (1) Intermediate Ethyl 2-(2-amino-4-chlorophenyl)acetate (2) Start->Intermediate Chemoselective Nitro Reduction Final 1,4-Benzodiazepine Core (e.g., 7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) Intermediate->Final Acylation & Intramolecular Cyclization

Caption: General workflow for benzodiazepine synthesis.

Critical Step: Chemoselective Reduction of the Nitro Group

The conversion of the nitro group in compound 1 to an amine (compound 2) is the gateway to all subsequent cyclization chemistry. The challenge lies in achieving this reduction with high chemoselectivity, leaving the aryl chloride and ester functionalities intact. Several methods are widely employed, each with distinct advantages.[4][5]

Causality Behind Method Selection: The choice of reducing agent is dictated by the substrate's sensitivity and the desired process conditions (e.g., scalability, cost, handling of reagents).

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) is highly efficient.[6] However, a significant risk with Pd/C is hydrodehalogenation—the unintended removal of the chlorine atom. Raney Nickel is often a superior choice in this context as it is less prone to cleaving aryl-halide bonds.[6][7]

  • Metal-Acid Reductions: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust, cost-effective, and highly selective for the nitro group.[5] Tin(II) chloride (SnCl₂) is particularly mild and effective for substrates sensitive to harsh acidic conditions.[6]

  • Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, employing a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C). It offers mild reaction conditions but may require careful optimization to prevent side reactions.[8]

Reduction_Decision node_rec node_rec Start Select Nitro Reduction Method Q1 High-Pressure H₂ Available? Start->Q1 Q2 Risk of Dehalogenation a Concern? Q1->Q2 Yes Q3 Acid-Sensitive Groups Present? Q1->Q3 No Method1 Use Raney Ni + H₂ Q2->Method1 Yes Method2 Use Pd/C + H₂ (with caution) Q2->Method2 No Method3 Use SnCl₂ or Fe/NH₄Cl Q3->Method3 No Method4 Use Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) Q3->Method4 Yes

Caption: Decision tree for selecting a nitro reduction method.

Ring Formation: Building the Benzodiazepine Scaffold

Once the key intermediate, Ethyl 2-(2-amino-4-chlorophenyl)acetate (2), is synthesized, the stage is set for constructing the seven-membered diazepine ring. A common and effective strategy involves a two-step sequence:

  • Acylation of the Aniline: The newly formed amino group is acylated. For example, reaction with 2-chlorobenzoyl chloride would introduce the C5-phenyl group common in many benzodiazepines and prepare the molecule for cyclization.

  • Intramolecular Amidation/Cyclization: The ester group on the side chain reacts with an amine, often introduced via ammonia or a primary amine, to form an amide. Subsequent heating, often with a catalyst, promotes intramolecular cyclization between the aniline nitrogen and the amide carbonyl, closing the seven-membered ring to yield the final benzodiazepine-2-one core.[1][9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. They represent standard, field-proven methodologies.

Protocol 1: Synthesis of Ethyl 2-(2-amino-4-chlorophenyl)acetate (2) via SnCl₂ Reduction

This protocol is favored for its mild conditions and high selectivity, making it ideal for laboratory-scale synthesis where functional group tolerance is paramount.[8]

Materials:

  • This compound (1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[8]

  • Absolute Ethanol or Ethyl Acetate (as solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution in portions. The addition can be exothermic.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.[8]

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Workup & Neutralization: Carefully add saturated NaHCO₃ solution portion-wise with vigorous stirring until the pH of the aqueous layer is basic (pH ~8). This step neutralizes the acidic reaction mixture and precipitates tin salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 2-(2-amino-4-chlorophenyl)acetate (2) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the product as a solid.

Protocol 2: Conceptual Synthesis of a 7-Chloro-1,4-Benzodiazepin-2-one Core

This protocol outlines the general steps following the synthesis of intermediate 2. The specific reagents and conditions will vary based on the desired final structure.

Procedure:

  • N-Acylation: Dissolve Ethyl 2-(2-amino-4-chlorophenyl)acetate (2) (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF) with a non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 eq). Cool the mixture in an ice bath.

  • Slowly add an appropriate acylating agent (e.g., an amino-protected glycine chloride or another activated carboxylic acid) (1.05 eq) and allow the reaction to stir until completion (monitored by TLC).

  • Perform a standard aqueous workup to isolate the acylated intermediate.

  • Amidation: Treat the acylated intermediate with a solution of ammonia in methanol or another suitable amine. This step converts the ethyl ester to the corresponding amide.

  • Cyclization: Dissolve the resulting amide in a high-boiling point solvent (e.g., pyridine, acetic acid). Heat the mixture to reflux to induce intramolecular cyclization. This step expels water or alcohol to form the stable seven-membered lactam ring.

  • After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or chromatography to yield the final benzodiazepine derivative.[10]

Data Summary: Comparison of Nitro Reduction Methods

The choice of reduction method is a critical process parameter. The table below summarizes the key features of common techniques.

MethodReagentsTypical ConditionsAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation H₂ (gas), Raney NiRoom temp to 50°C, 1-50 atm H₂High yield, clean reaction, easy product isolation.Requires specialized high-pressure equipment; catalyst can be pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O, EthanolReflux (70-80°C)Mild, highly selective, inexpensive, tolerant of many functional groups.Generates stoichiometric amounts of metal waste, requiring careful workup.
Metal/Neutral Reduction Fe, NH₄Cl, Ethanol/H₂OReflux (80-100°C)Very inexpensive, environmentally benign metal (iron), robust for large scale.[11][12]Can be slower than other methods; filtration of fine iron sludge can be difficult.
Transfer Hydrogenation Pd/C, Ammonium FormateRoom temp to RefluxAvoids H₂ gas; mild conditions.[8]Potential for dehalogenation with Pd/C; cost of catalyst and donor.

Conclusion

This compound is a demonstrably valuable and versatile intermediate in pharmaceutical synthesis. Its true power is realized through a well-controlled, chemoselective reduction of its nitro group, which unlocks a direct and efficient pathway to the synthesis of complex heterocyclic scaffolds. The 1,4-benzodiazepine core, central to numerous CNS-active drugs, is the most notable therapeutic target accessible from this starting material. By understanding the causality behind the choice of reagents and reaction conditions, particularly for the critical nitro reduction step, researchers can harness the full synthetic potential of this powerful building block to accelerate drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate. This valuable intermediate is often synthesized via a Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. However, as with any chemical transformation, optimizing reaction conditions is paramount to achieving high yields and purity. This guide provides a comprehensive overview of the synthesis, detailed experimental protocols, and a troubleshooting section in a question-and-answer format to address common challenges encountered during this procedure.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of the phenoxide ion of 4-chloro-2-nitrophenol on an alkyl halide, in this case, ethyl bromoacetate. The presence of electron-withdrawing groups (chloro and nitro) on the phenol increases its acidity, facilitating the formation of the phenoxide nucleophile.

The general reaction scheme is as follows:

Caption: General scheme of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol provides a standard procedure for the synthesis of this compound.

Materials:

  • 4-chloro-2-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-chloro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to obtain pure this compound as a solid.[1][2]

Product Characterization:

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 2.4 Hz, 1H), 7.50 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 4.70 (s, 2H), 4.25 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).

  • 13C NMR (CDCl₃, 101 MHz): δ 167.5, 151.0, 140.0, 130.0, 125.5, 125.0, 115.0, 65.0, 62.0, 14.0.[3][4][5]

  • IR (KBr, cm⁻¹): ~1750 (C=O, ester), ~1520 and ~1350 (NO₂, asymmetric and symmetric stretching), ~1250 (C-O, ether).[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yields in a Williamson ether synthesis can stem from several factors.[8]

  • Moisture in Reagents or Solvents: The presence of water can hydrolyze the ethyl bromoacetate and deactivate the phenoxide nucleophile.

    • Solution: Ensure that all reagents, particularly the potassium carbonate and the solvent (acetone or DMF), are anhydrous. Dry the glassware thoroughly before use.

  • Insufficient or Weak Base: Incomplete deprotonation of the 4-chloro-2-nitrophenol will result in a lower concentration of the active nucleophile.

    • Solution: Use a sufficient excess of finely powdered, anhydrous potassium carbonate (at least 1.5 equivalents). For less reactive systems, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF can be employed, though with appropriate safety precautions.[9]

  • Suboptimal Reaction Temperature or Time: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is maintained at a gentle reflux. Monitor the reaction progress by TLC until the starting phenol is consumed. If the reaction is sluggish, consider increasing the temperature or using a higher-boiling solvent like DMF.[10]

Q2: I still see a significant amount of starting 4-chloro-2-nitrophenol in my crude product after the reaction. What should I do?

A2: This indicates an incomplete reaction.

  • Reaction Time and Temperature: The most common reason is insufficient reaction time or temperature.

    • Solution: Extend the reflux time and continue to monitor the reaction by TLC. If the reaction remains stalled, a modest increase in temperature might be necessary.

  • Inefficient Stirring: In a heterogeneous mixture with solid potassium carbonate, efficient stirring is crucial for the reaction to proceed.

    • Solution: Ensure vigorous stirring to maximize the surface area of the base and facilitate the deprotonation of the phenol.

  • Phase Transfer Catalyst: For challenging reactions, a phase transfer catalyst can be beneficial.

    • Solution: The addition of a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the phenoxide from the solid phase or an aqueous phase (if used) to the organic phase where the reaction occurs.[11][12]

Q3: I have an impurity with a similar polarity to my product, making purification difficult. What could it be?

A3: A common side reaction in the alkylation of phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.

  • C-alkylation vs. O-alkylation: The solvent can influence the ratio of O- to C-alkylation.

    • Solution: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. If you are using a less polar solvent and observing this side product, switching to DMF may improve the selectivity.

  • Hydrolysis of Ethyl Bromoacetate: If there is moisture present, ethyl bromoacetate can hydrolyze to bromoacetic acid and ethanol.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.

Q4: My product is an oil and won't crystallize. How can I purify it?

A4: Obtaining an oily product can be due to residual solvent or impurities preventing crystallization.

  • Thorough Drying: Ensure all solvents have been removed under high vacuum.

  • Recrystallization Solvent Screening: The choice of recrystallization solvent is critical.

    • Solution: If ethanol is not effective, try a solvent/anti-solvent system. A good starting point is to dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane) and then slowly add a solvent in which it is poorly soluble (e.g., hexane or heptane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, should induce crystallization.[1][2][13]

  • Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a reliable alternative.

Optimizing Reaction Conditions: A Tabular Summary

ParameterStandard ConditionOptimization StrategyRationale
Base Anhydrous K₂CO₃ (1.5-2.0 eq)Use finely powdered K₂CO₃; consider stronger bases like NaH for sluggish reactions.Ensures complete deprotonation of the phenol to form the active nucleophile.
Solvent Anhydrous AcetoneUse a higher-boiling polar aprotic solvent like DMF for higher temperatures and improved O-alkylation selectivity.Acetone is a good starting point, but DMF can accelerate the reaction and favor the desired product.
Temperature Reflux (~56 °C in Acetone)Increase to the reflux temperature of the chosen solvent (e.g., DMF ~153 °C).Higher temperatures increase the reaction rate, but should be balanced against potential side reactions.
Reaction Time 4-6 hoursMonitor by TLC and extend as necessary until the starting material is consumed.Ensures the reaction goes to completion for maximum yield.
Catalyst NoneAdd a catalytic amount of a phase transfer catalyst (e.g., TBAB).Facilitates the reaction between the solid base/phenoxide and the organic-soluble alkylating agent.[11][12]

References

Technical Support Center: Purification of Ethyl 2-(4-chloro-2-nitrophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-(4-chloro-2-nitrophenyl)acetate. As an intermediate in the synthesis of pharmaceuticals, achieving high purity of this compound is critical.[1] This resource addresses common challenges encountered during column chromatography, offering practical, field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase system for the purification of this compound?

A1: For the purification of a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is the most common and effective choice.

The selection of the mobile phase is crucial for achieving good separation.[2][3] A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[4] The optimal ratio of these solvents depends on the specific impurities present in your crude sample.

To determine the ideal solvent system, it is highly recommended to first perform Thin-Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A good starting point for TLC analysis would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. Adjust the ratio of the polar solvent to achieve the target Rf value.

Q2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A2: If this compound remains at the baseline (Rf ≈ 0), it indicates that the mobile phase is not polar enough to elute the compound from the silica gel. Here are a few troubleshooting steps:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture. If you are already using a high concentration of ethyl acetate, you can try adding a small percentage of a more polar solvent like methanol or dichloromethane. However, be cautious as very polar solvents can lead to poor separation.

  • Consider Alternative Solvents: If increasing the polarity of the ethyl acetate system doesn't yield the desired result, you can explore other solvent systems. For instance, a mixture of dichloromethane and methanol can be effective for more polar compounds.[4]

  • Check for Compound Degradation: It's possible the compound is degrading on the silica gel, which can sometimes manifest as streaking or immobility.[6] You can test for this by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.

Q3: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A3: Poor resolution is a common issue in column chromatography. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: Fine-tune the solvent ratio. A less polar mobile phase will generally increase the retention time of all compounds, which can sometimes improve the separation between closely eluting spots. Running a solvent gradient, where the polarity of the mobile phase is gradually increased during the elution, can also be very effective.

  • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to band broadening and poor separation.[5]

  • Sample Loading: Load the crude sample onto the column in a narrow band.[7] Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. If the sample is not very soluble in the mobile phase, you can use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[7]

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound elutes too quickly (high Rf value). The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
The compound takes too long to elute or doesn't elute at all. The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. Consider adding a stronger polar solvent like methanol in small increments.[6]
Streaking or tailing of the spot on the TLC plate and column. The compound may be degrading on the silica gel. The sample might be overloaded.Test for compound stability on silica.[6] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6] If overloading is the issue, use a larger column or load less sample.
Cracks or channels forming in the silica gel bed. Improper packing of the column. The column ran dry at some point.Ensure the column is packed carefully and uniformly. Never let the solvent level drop below the top of the silica gel.[7]
No compound is detected in the collected fractions. The compound may have eluted in the solvent front. The fractions may be too dilute to detect by TLC. The compound may have decomposed on the column.Check the very first fractions collected.[6] Concentrate a portion of the fractions where you expected your compound to elute and re-run the TLC.[6] Test the stability of your compound on silica gel.[6]
Co-elution of the product with impurities. The chosen solvent system does not provide adequate separation.Re-optimize the mobile phase using TLC with different solvent systems. Consider using a gradient elution.[8]

Experimental Workflow

Column Chromatography Protocol for this compound

This protocol provides a general guideline. The specific parameters, particularly the mobile phase composition, should be optimized based on your TLC analysis.

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., Hexane:Ethyl Acetate 4:1) Solvent 2. Prepare Mobile Phase TLC->Solvent Column 3. Pack Column (Silica Gel) Solvent->Column Sample 4. Prepare Sample (Dissolve in minimal solvent or dry load) Column->Sample Load 5. Load Sample Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Characterize 11. Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for the recrystallization of Ethyl 2-(4-chloro-2-nitrophenyl)acetate (CAS 108274-38-0). It is designed for researchers, scientists, and professionals in drug development who are looking to purify this compound. This document offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but has a high solubility at an elevated temperature. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in lower concentrations or have different solubility profiles, tend to remain in the solution, known as the mother liquor.

For this compound, a compound used as an intermediate in the synthesis of pharmaceuticals, achieving high purity is critical for downstream applications[1]. This guide will walk you through the process of selecting an appropriate solvent system and executing a successful recrystallization.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties and potential impurities is crucial for developing an effective purification strategy.

Physicochemical Data Summary

While specific experimental data for the melting point and solubility of this compound is not widely published, we can infer properties from its structure and from data on analogous compounds. The compound is known to be a solid at room temperature and is recommended to be stored under refrigeration, suggesting it may have a relatively low melting point or some thermal sensitivity. For a structurally similar compound, Ethyl 2-(4-nitrophenyl)acetate, a melting point of 61 °C has been reported[2]. This can serve as a preliminary, albeit inexact, reference point.

PropertyEstimated/Reported ValueSource/Rationale
Molecular Formula C₁₀H₁₀ClNO₄[3]
Molecular Weight 243.64 g/mol [3]
Appearance Solid
Storage Refrigerated (2-8°C)[4][5]
Estimated Melting Point Likely in the range of 50-80°CBased on analog Ethyl 2-(4-nitrophenyl)acetate (61°C)[2]

Potential Impurities

The purity of the final product is highly dependent on the synthetic route employed. A common route to similar compounds involves the nitration of a substituted toluene followed by subsequent functional group manipulations. Potential impurities could include:

  • Positional Isomers: Nitration of 4-chlorotoluene can yield a mixture of isomers, such as 4-chloro-3-nitrotoluene, in addition to the desired 4-chloro-2-nitrotoluene precursor. These isomers can be carried through the synthesis.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

  • By-products of Side Reactions: Various side reactions can occur during synthesis, leading to the formation of related impurities[6].

Recrystallization Protocol Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing start Crude Solid solvent_selection Solvent System Selection start->solvent_selection 1. Choose Solvent dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution 2. Dissolve hot_filtration Hot Filtration (optional) dissolution->hot_filtration 3. Remove Insolubles crystallization Slow Cooling & Crystallization dissolution->crystallization If no insolubles hot_filtration->crystallization 4. Crystallize isolation Crystal Isolation (Vacuum Filtration) crystallization->isolation 5. Isolate washing Washing with Cold Solvent isolation->washing 6. Wash drying Drying washing->drying 7. Dry analysis Purity Analysis (e.g., MP, HPLC) drying->analysis 8. Analyze

Caption: General workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated. To remedy this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Using a solvent with a lower boiling point or a different solvent system may also be necessary[9].

Q3: I have a very low yield after recrystallization. Why did this happen and can I recover more product?

A3: A low yield can be due to several factors: using too much solvent, cooling the solution too quickly, or premature filtration. You can often recover more product from the mother liquor by evaporating some of the solvent to increase the concentration and then re-cooling the solution.

Q4: How do I know if my recrystallized product is pure?

A4: A common and effective way to assess purity is by measuring the melting point of your dried crystals. A pure compound will have a sharp, narrow melting point range (typically 1-2 °C). You can also use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to check for the presence of impurities.

Step-by-Step Experimental Protocols

Protocol 1: Systematic Solvent Selection

This protocol outlines a small-scale procedure to identify a suitable solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise, starting with about 0.5 mL. Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization. It may, however, be used as the "soluble" solvent in a two-solvent system.

  • Heating: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

    • Observation: If a large volume of solvent is required to dissolve the solid, the solvent is likely a poor choice. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.

  • Cooling: Once a hot, saturated solution is obtained, allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

    • Observation: The best solvent will yield a good crop of crystals upon cooling.

Protocol 2: Standard Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)

This protocol is a good starting point based on the chemical nature of the target compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. It is crucial to use a minimal volume to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexane dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal growth, the cooling process should be as slow as possible. Once at room temperature, the flask can be placed in an ice bath to further increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and re-cool.- Scratch the inner surface of the flask with a glass rod at the solution-air interface.- Add a "seed crystal" of the pure compound.
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated or cooled too quickly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool very slowly.- Consider a different solvent with a lower boiling point.- If impurities are the cause, an initial purification by column chromatography might be necessary.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Ensure all equipment for hot filtration is pre-heated.- Allow sufficient time for crystallization before filtration.
Colored impurities in the final product - The impurity co-crystallizes with the product.- The color is inherent to the compound.- Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the target compound.

Purity Assessment

After recrystallization and drying, it is essential to assess the purity of the obtained this compound.

  • Melting Point Analysis: A sharp melting point range (1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Chromatographic Techniques: TLC and HPLC can be used to detect the presence of impurities. For TLC, a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the product and potential impurities.

  • Spectroscopic Analysis: NMR and IR spectroscopy can confirm the chemical structure of the purified compound and help identify any remaining impurities.

Safety Information

  • This compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Technical Support Center: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. The synthesis, often proceeding through a Japp-Klingemann type reaction, requires precise control of reaction parameters to achieve high yield and purity. This guide provides in-depth, experience-based answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected. What are the primary factors affecting the yield of this compound?

Low yield is a common issue that can stem from several stages of the synthesis, which typically involves the diazotization of 4-chloro-2-nitroaniline followed by a Japp-Klingemann reaction with a β-keto-ester like ethyl 2-chloroacetoacetate. The primary culprits for low yield are incomplete diazotization, decomposition of the diazonium salt, and competing side reactions during the coupling stage.

Key Factors Influencing Yield:

  • Temperature Control: The diazonium salt of 4-chloro-2-nitroaniline is thermally unstable. The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent decomposition, which often manifests as nitrogen gas evolution and the formation of phenolic byproducts.

  • pH of the Coupling Reaction: The Japp-Klingemann reaction is highly pH-sensitive. The coupling of the diazonium salt with the enolate of the β-keto-ester requires a specific pH range, usually weakly acidic to neutral (pH 4-6). If the pH is too low, the enolate concentration is insufficient for effective coupling. If it's too high, the diazonium salt can decompose or lead to the formation of unwanted azo-compounds.[1]

  • Purity of Reagents: The purity of the starting 4-chloro-2-nitroaniline and the β-keto-ester is critical. Impurities can interfere with both the diazotization and the coupling steps.

Q2: My TLC analysis shows multiple spots, with one major impurity that is highly colored (yellow/orange). What is this side product and how can I avoid its formation?

A highly colored impurity is often an unreacted azo intermediate. In the Japp-Klingemann reaction, the diazonium salt couples with the enolate to form an azo compound.[2] This intermediate is typically unstable and undergoes hydrolysis and rearrangement to form the desired hydrazone, which then tautomerizes. However, under certain conditions, this azo intermediate can be stabilized and isolated as a major side product.[1]

Troubleshooting Azo Intermediate Formation:

ParameterCondition Favoring Side ProductRecommended ProtocolCausality
pH Neutral to slightly basic (pH > 7)Maintain a buffered, weakly acidic medium (pH 4-6) using a sodium acetate buffer.Higher pH can deprotonate the azo-intermediate, leading to stabilization and preventing the necessary hydrolytic cleavage of the acyl group.[1]
Temperature Elevated temperatures during couplingKeep the coupling reaction temperature below 10 °C.Higher temperatures can accelerate side reactions and lead to the decomposition of both the diazonium salt and the desired product.
Work-up Delayed or inefficient acidic work-upUpon completion of the coupling, proceed promptly with an acidic work-up to facilitate the hydrolysis of the azo intermediate.The acidic environment is crucial for the hydrolytic cleavage step that converts the azo intermediate to the final product.[2]

Below is a diagram illustrating the divergence between the desired pathway and the formation of the stable azo intermediate.

Side_Reaction_1 cluster_main Desired Japp-Klingemann Pathway cluster_side Side Reaction Pathway A Ar-N₂⁺ + Enolate B Azo Intermediate (Unstable) A->B Coupling C Hydrazone Product B->C Hydrolysis & Rearrangement D Stable Azo Compound (Colored Impurity) B->D Stabilization (Incorrect pH/Temp)

Caption: Divergence to a stable azo compound side product.

Q3: I suspect my ethyl ester is being hydrolyzed during the reaction. What analytical evidence confirms this, and what are the preventative measures?

Ester hydrolysis is a common side reaction, especially if the reaction is exposed to strongly acidic or basic conditions for prolonged periods, particularly at elevated temperatures. The product of this side reaction would be the corresponding carboxylic acid, 2-(4-chloro-2-nitrophenyl)acetic acid.

Identifying and Preventing Ester Hydrolysis:

  • Analytical Evidence:

    • TLC: The carboxylic acid will have a different Rf value, typically lower (more polar), than the ester. It can be visualized with pH indicators.

    • Extraction: The acidic nature of the byproduct allows it to be extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate). Acidifying this aqueous layer should precipitate the carboxylic acid, confirming its presence.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic quartet and triplet signals of the ethyl group (around 4.2 ppm and 1.3 ppm, respectively) will be absent in the hydrolyzed product. A broad singlet for the carboxylic acid proton may appear downfield (>10 ppm).

  • Preventative Measures:

    • pH Control: Avoid excessively high or low pH during the reaction and work-up. While the Japp-Klingemann reaction requires specific pH ranges, prolonged exposure to harsh conditions should be minimized.[1]

    • Temperature: Perform the reaction and work-up at the lowest practical temperature to slow down the rate of hydrolysis.

    • Work-up Duration: Minimize the duration of the work-up, especially during aqueous extractions with acidic or basic solutions.

The mechanism of hydrolysis involves the nucleophilic attack of water or hydroxide ions on the ester's carbonyl carbon.

Hydrolysis Product Ethyl Ester Product (R-COOEt) Intermediate Tetrahedral Intermediate Product->Intermediate Nucleophilic Attack Reagents H₂O / H⁺ or OH⁻ Reagents->Intermediate SideProduct Carboxylic Acid (R-COOH) Intermediate->SideProduct Elimination of EtOH Ethanol Ethanol (EtOH) Intermediate->Ethanol

Caption: Pathway for the hydrolysis of the ethyl ester side reaction.

Q4: Is decarboxylation a potential side reaction, and under what conditions might it occur?

Yes, decarboxylation can be a significant side reaction in the Japp-Klingemann reaction, particularly if the starting material is a β-keto acid instead of a β-keto ester.[1] When using an ester, the reaction proceeds via the cleavage of the acyl group. However, if the reaction conditions inadvertently cause the hydrolysis of the starting ethyl 2-chloroacetoacetate to its corresponding acid before the coupling reaction, then decarboxylation can occur instead of deacylation.

Conditions Favoring Decarboxylation:

  • Premature Hydrolysis of Starting Material: If the β-keto ester starting material is hydrolyzed to the β-keto acid, this acid can readily decarboxylate upon coupling with the diazonium salt.

  • High Temperatures: Elevated temperatures can promote both the initial hydrolysis and the subsequent decarboxylation.

The resulting side product would lack the entire acetate moiety, leading to a hydrazone of a much simpler ketone. To avoid this, ensure the quality of your starting β-keto ester and maintain strict temperature control throughout the process.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a representative method and may require optimization.

  • Diazotization:

    • Suspend 4-chloro-2-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-keto ester solution, maintaining the temperature below 10 °C and ensuring vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, extract the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth, experience-driven advice to help you troubleshoot issues and optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?

The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1,4-dichloro-2-nitrobenzene with a carbanion derived from ethyl acetate.

The reaction proceeds in two key stages:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate, generating a resonance-stabilized enolate ion. This enolate is the active nucleophile.

  • Nucleophilic Attack and Aromatization: The highly reactive enolate attacks the electron-deficient carbon atom at the C1 position of 1,4-dichloro-2-nitrobenzene. This position is activated by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group, yielding the final product.

The nitro group in the ortho position is crucial as it stabilizes the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

Q2: What are the critical safety precautions for this reaction?

This synthesis involves several hazardous materials that demand strict safety protocols:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and is typically supplied as a mineral oil dispersion to reduce its pyrophoricity. All glassware must be rigorously dried before use.

  • 1,4-Dichloro-2-nitrobenzene: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used. These are flammable and carry their own specific handling risks. DMF is a known reproductive toxin. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate gloves, is mandatory. A dry powder (Class D) fire extinguisher should be readily available when working with sodium hydride.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental failures and provides actionable solutions based on established chemical principles.

Problem 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Low yield is a frequent issue and can often be traced back to one of several factors. A systematic approach is key to diagnosing the problem.

Causality Analysis:

  • Inefficient Enolate Formation: The concentration of the active nucleophile (ethyl acetate enolate) may be insufficient. This can be due to the presence of moisture, which quenches the strong base, or a base that is not strong enough to fully deprotonate the ethyl acetate.

  • Side Reactions: The most common side reaction is the self-condensation of ethyl acetate (a Claisen condensation) to form ethyl acetoacetate, especially if the temperature is not properly controlled. Another possibility is the reaction of the enolate with the solvent (e.g., DMF).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that significantly influence the reaction outcome.

Solutions Workflow:

The following diagram outlines a systematic workflow for troubleshooting low yield.

G cluster_start Troubleshooting Low Yield cluster_diagnosis Diagnosis Steps cluster_solutions Corrective Actions cluster_outcome Outcome start Low Yield Observed check_moisture 1. Verify Anhydrous Conditions (Dry glassware, fresh solvents) start->check_moisture Start Here check_base 2. Evaluate Base Strength & Handling (Fresh NaH, proper dispersion) check_moisture->check_base Conditions OK dry_system Action: Flame-dry glassware. Use freshly distilled solvents. check_moisture->dry_system Moisture Suspected check_temp 3. Review Temperature Control (Maintain 0-5°C during addition) check_base->check_temp Base OK optimize_base Action: Use fresh, high-quality NaH. Wash dispersion with dry hexane. check_base->optimize_base Base is Old/Clumped control_temp Action: Use an ice/salt bath. Add enolate solution slowly (dropwise). check_temp->control_temp Poor Control success Yield Improved check_temp->success Temp OK dry_system->check_base optimize_base->check_temp control_temp->success

Caption: Workflow for diagnosing and resolving low reaction yield.

Recommended Protocol Adjustments:

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH, 60% in oil)NaH is a non-nucleophilic, stronger base that irreversibly deprotonates ethyl acetate, driving enolate formation to completion and minimizing side reactions.
Solvent EthanolAnhydrous DMF or THFAprotic polar solvents like DMF solvate the sodium cation without interfering with the enolate, enhancing its nucleophilicity.
Temperature Room Temperature0-5 °C for enolate formation and additionLower temperatures suppress the ethyl acetate self-condensation side reaction, which becomes significant at higher temperatures.
Stoichiometry 1:1 (Enolate:Substrate)1.1 - 1.2 equivalents of Ethyl Acetate/NaHUsing a slight excess of the nucleophile can help drive the reaction to completion, especially if minor quenching by trace impurities occurs.

Step-by-Step Optimized Protocol:

  • Under an inert N₂ atmosphere, wash 1.2 equivalents of NaH (60% dispersion in mineral oil) with anhydrous hexane to remove the oil, then suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of ethyl acetate dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to ensure complete enolate formation. You should observe the cessation of hydrogen gas evolution.

  • In a separate flask, dissolve 1.0 equivalent of 1,4-dichloro-2-nitrobenzene in a minimal amount of anhydrous DMF.

  • Add the solution of the substrate dropwise to the pre-formed enolate solution at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water and proceed with extraction and purification.

Problem 2: My final product is contaminated with a significant impurity, which I suspect is a di-substituted product. How can I prevent this?

The formation of a di-substituted byproduct, where the enolate reacts twice with the aromatic ring, is a known issue.

Mechanistic Insight: This side reaction occurs when the product, this compound, itself undergoes a second SNAr reaction. The remaining chlorine atom on the aromatic ring can be substituted by another molecule of the ethyl acetate enolate. While this chlorine is less activated than the first one (due to the electron-donating character of the newly added acetate group), the reaction can still proceed, especially if a large excess of the nucleophile is present or if the reaction is run for too long at elevated temperatures.

Preventative Strategies:

  • Control Stoichiometry: Avoid using a large excess of the ethyl acetate/NaH mixture. A ratio of 1.1:1 (Nucleophile:Substrate) is often sufficient. Running the reaction with a slight excess of the electrophile (1,4-dichloro-2-nitrobenzene) can also suppress di-substitution, though this requires careful purification to remove the unreacted starting material.

  • "Inverse Addition": A highly effective technique is to add the pre-formed enolate solution slowly to the solution of 1,4-dichloro-2-nitrobenzene. This method, known as inverse addition, ensures that the concentration of the nucleophile is kept low throughout the reaction, minimizing the statistical probability of a second substitution event occurring on the product molecule.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted product over time.

Troubleshooting low yield in quinoline synthesis from Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

Topic: Troubleshooting Low Yield in the Reductive Cyclization of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

For Support Inquiries, Contact: --INVALID-LINK--

Introduction

Welcome to the technical support guide for the synthesis of quinoline derivatives from this compound. This process, a classic example of intramolecular reductive cyclization, is fundamental in the synthesis of heterocyclic scaffolds for pharmaceutical and materials science applications. The core transformation involves the reduction of an aromatic nitro group to an amine, which then undergoes an intramolecular condensation and dehydration to form the quinoline ring system.

While robust, this synthesis can be susceptible to low yields stemming from incomplete reactions or the formation of side products. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental observations and provides a logical framework for identifying the root cause of low product yield.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of the starting this compound. What are the likely causes?

A1: Recovering the starting material points to an issue with the initial reduction of the nitro group. This is the critical first step of the cascade.

  • Causality: The reduction of an aromatic nitro group is a multi-electron process that can be sluggish if the reducing agent is inactive or the reaction conditions are not optimal.[1] Both common methods, catalytic hydrogenation and metal/acid reduction, have specific failure points.

  • Solutions for Catalytic Hydrogenation (e.g., H₂ with Pd/C):

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or poisoned. Use a fresh batch of catalyst, preferably from a new, sealed container. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., dry Pd/C).

    • Hydrogen Pressure & Delivery: Ensure your system is leak-free and that adequate hydrogen pressure (typically 1-4 atm or higher, as specified by the protocol) is maintained throughout the reaction. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

    • Solvent Purity: Impurities in the solvent (e.g., sulfur compounds in ethanol) can poison the catalyst. Use high-purity, degassed solvents.

  • Solutions for Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl - Béchamp Reduction):

    • Metal Activation: The surface of the iron (or tin) powder may be oxidized. Pre-activating the metal by washing it with dilute acid (e.g., 1M HCl) to remove the oxide layer, followed by rinsing with water and the reaction solvent, can significantly improve reaction rates.[2]

    • Acid Stoichiometry and Concentration: The acid is crucial for the reduction mechanism. Ensure the correct molar equivalents are used. The reaction is often run in a protic solvent like ethanol or acetic acid to facilitate proton transfer.[3]

    • Temperature: These reactions often require heating to initiate and sustain the reduction. If the reaction is sluggish at room temperature, gradually increase the heat to the recommended temperature (often reflux).

Q2: My TLC/LC-MS analysis shows the disappearance of the starting material but a low yield of the desired quinoline. I see a new major spot/peak that is not my product. What could it be?

A2: This is a classic sign that the reduction has started but has stalled at an intermediate stage, or the subsequent cyclization has failed.

  • Causality: The reduction of a nitro group (Ar-NO₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before forming the amine (Ar-NH₂).[4][5] If conditions are too mild or the reducing agent is depleted, the reaction can stall, leading to an accumulation of the hydroxylamine intermediate.[6] This intermediate is often stable enough to be isolated but will not cyclize to the quinoline.

  • Diagnostic & Corrective Actions:

    • Identify the Intermediate: The mass of the hydroxylamine intermediate (Ethyl 2-(4-chloro-2-hydroxylaminophenyl)acetate) will be 16 amu less than the starting material (loss of one oxygen atom). Use LC-MS to confirm its presence.

    • Drive the Reduction to Completion: If the hydroxylamine is detected, the reduction needs to be more forceful.

      • For Catalytic Hydrogenation: Increase hydrogen pressure, add a fresh portion of the catalyst, or increase the reaction temperature.

      • For Metal/Acid Reduction: Add more reducing metal and/or acid to the reaction mixture and continue heating.

    • Address Failed Cyclization: If you can confirm the formation of the amino intermediate (Ethyl 2-(2-amino-4-chlorophenyl)acetate), but not the quinoline, the cyclization step is the problem. This intramolecular condensation is often acid-catalyzed. If using catalytic hydrogenation (which is neutral), the addition of a catalytic amount of a non-reducible acid like p-toluenesulfonic acid (p-TsOH) after the reduction is complete can promote ring closure.[7]

Q3: I'm observing significant dehalogenation, yielding a quinoline product without the chloro-substituent. How can I prevent this?

A3: Dehalogenation is a well-known side reaction during catalytic hydrogenation of aryl halides, particularly with palladium catalysts.

  • Causality: The palladium catalyst can facilitate the hydrogenolysis (cleavage by hydrogen) of the carbon-chlorine bond on the aromatic ring. This process competes with the reduction of the nitro group.[7]

  • Mitigation Strategies:

    • Change the Catalyst: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium catalysts.

    • Modify Reaction Conditions: Running the reaction at lower hydrogen pressure and lower temperatures can favor nitro group reduction over dehalogenation.

    • Switch Reduction Method: Avoid catalytic hydrogenation altogether. Metal/acid reductions like Fe/HCl or SnCl₂ are highly chemoselective for the nitro group and will not typically affect an aryl chloride.[3][4] This is often the most reliable solution for this specific substrate.

Q4: My reaction has produced a significant amount of insoluble, tar-like material, making purification difficult and lowering the yield.

A4: Tar formation is common in strong acid-mediated reactions, particularly those that generate highly reactive intermediates at elevated temperatures.[8]

  • Causality: Harsh acidic conditions, like those in some Béchamp or Doebner-von Miller type syntheses, can lead to intermolecular polymerization of reactants or intermediates.[8] The generated aniline derivative can undergo self-condensation or other side reactions if the intramolecular cyclization is not rapid.

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Initiate the reaction gently and maintain a controlled reflux. Overheating can dramatically increase the rate of polymerization side reactions.

    • Moderate the Reaction: In Skraup-type syntheses, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[8] While this specific synthesis is not a Skraup reaction, the principle of controlling exotherms is critical. Ensure slow, controlled addition of reagents if the reaction is highly exothermic.

    • Choose a Milder Acid: If using a strong mineral acid like HCl, consider switching to a weaker organic acid like acetic acid, which can still facilitate the reduction but under less harsh conditions.[9]

    • Use a Two-Step, One-Pot Procedure: Perform the reduction under neutral conditions first (e.g., catalytic hydrogenation). After confirming the full conversion of the nitro group via TLC or LC-MS, add an acid catalyst to promote the cyclization at a controlled temperature. This decouples the two steps and prevents the sensitive amino-intermediate from being exposed to harsh conditions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of quinoline from this compound?

A1: The reaction is a reductive cyclization that proceeds in two main stages:

  • Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is a six-electron reduction that passes through nitroso and hydroxylamine intermediates.

  • Cyclization/Dehydration: The newly formed nucleophilic amino group attacks the electrophilic ester carbonyl carbon in an intramolecular fashion. This forms a cyclic hemiaminal-like intermediate, which then eliminates a molecule of ethanol to form the 4-hydroxyquinoline product.

Q2: Which reduction method is generally preferred for this substrate: Catalytic Hydrogenation or Metal/Acid Reduction?

A2: Both methods are viable, but they present a trade-off. The choice depends on available equipment and tolerance for potential side reactions.

FeatureCatalytic Hydrogenation (e.g., Pd/C, H₂)Metal/Acid Reduction (e.g., Fe/HCl)
Pros Cleaner workup (catalyst is filtered off), mild conditions.Highly chemoselective (preserves the C-Cl bond), inexpensive reagents.[3][4]
Cons Risk of dehalogenation[7], requires specialized pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.Workup can be more complex (removal of metal salts), can be highly exothermic and may lead to tar formation if not controlled.[8]
Recommendation Use if dehalogenation is not a concern or can be mitigated (e.g., with a Pt catalyst).Often the better choice for this specific substrate due to the presence of the chloro-substituent.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material, intermediates, and product should all be UV-active.

  • What to Look For:

    • Starting Material (SM): Will have a specific Rf value.

    • Product (P): The quinolone product is typically more polar than the starting material and will have a lower Rf.

    • Intermediates: The hydroxylamine intermediate may appear as a faint spot with an Rf between the SM and the final amine intermediate.

    • A completed reaction is indicated by the complete disappearance of the starting material spot.

Visualizations and Protocols

Reaction Mechanism and Troubleshooting Logic

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

ReactionMechanism cluster_reduction Reduction Step cluster_cyclization Cyclization Step SM This compound NI Nitroso Intermediate SM->NI +2e-, +2H+ HI Hydroxylamine Intermediate NI->HI +2e-, +2H+ AI Amino Intermediate HI->AI +2e-, +2H+ CI Cyclized Intermediate AI->CI Intramolecular Attack P 6-Chloro-4-hydroxyquinolin-3-yl)acetate CI->P - EtOH

Caption: Reaction pathway from starting material to the quinoline product.

TroubleshootingWorkflow start Low Product Yield q1 Is Starting Material (SM) present in final mixture? start->q1 q2 Is Hydroxylamine Intermediate detected? q1->q2 No sol1 Problem: Incomplete Reduction - Check catalyst/reagent activity - Increase H2 pressure/temp - Add more metal/acid q1->sol1 Yes q3 Is Dehalogenation observed? q2->q3 No sol2 Problem: Stalled Reduction - Drive reduction harder (more catalyst/reagents, higher temp) q2->sol2 Yes q4 Is there significant tar formation? q3->q4 No sol4 Problem: Undesired Hydrogenolysis - Switch from Pd/C to PtO2 - Use Metal/Acid reduction instead q3->sol4 Yes sol3 Problem: Failed Cyclization - Add acid catalyst (e.g., p-TsOH) - Increase temperature q4->sol3 No sol5 Problem: Polymerization - Reduce reaction temperature - Use milder acid (e.g., Acetic Acid) - Ensure controlled reagent addition q4->sol5 Yes

Caption: A logical workflow for troubleshooting low yield issues.

Recommended Experimental Protocols

Protocol 1: Metal/Acid Reduction (Béchamp Reduction - Recommended for this Substrate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol or acetic acid as the solvent (approx. 0.1-0.2 M concentration). Add iron powder (Fe, ~5.0 eq).

  • Initiation: Begin vigorous stirring. Slowly add concentrated hydrochloric acid (HCl, ~0.2 eq) or glacial acetic acid if it's the solvent. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction usually takes 2-6 hours.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C, 50% wet, ~5-10 mol% Pd). Note: If dehalogenation is an issue, substitute with Platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi / 3.5 bar) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by carefully sampling and analyzing via TLC/LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry on the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure. If cyclization is incomplete, dissolve the residue in a solvent like toluene, add a catalytic amount of p-TsOH, and heat to reflux to complete the cyclization. Purify as described in Protocol 1.

References

Technical Support Center: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth answers to common questions and troubleshooting advice to help you navigate the challenges of this synthesis, ensuring a high yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

The most prevalent and scalable synthesis is a two-step process starting from 2,4-dichloronitrobenzene. This method is favored for its use of readily available starting materials and its reliable reaction sequence.

The process involves:

  • Nucleophilic Aromatic Substitution (SNAr): 2,4-Dichloronitrobenzene is reacted with a carbanion source, typically the enolate of ethyl acetoacetate. The nitro group strongly activates the aromatic ring, making it susceptible to nucleophilic attack.

  • Deacetylation/Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated, usually under acidic conditions, to remove the acetyl group and yield the final phenylacetate product.

Q2: Why is the nitro group's position critical for the success of the SNAr reaction?

The nitro group is a powerful electron-withdrawing group. For an SNAr reaction to proceed, the ring must be electron-deficient to be attacked by a nucleophile.[1] The nitro group activates the ring most effectively when it is positioned ortho or para to the leaving group (the chlorine atom). This positioning allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[2] In 2,4-dichloronitrobenzene, the nitro group is ortho to one chlorine and para to the other, activating both sites, though the para position is generally more reactive due to sterics.[3]

Q3: What are the critical process parameters to control during the initial SNAr step?

Controlling the following parameters is crucial for maximizing yield and minimizing byproduct formation:

  • Temperature: The reaction is typically exothermic. Maintaining a controlled temperature (often moderately elevated to ensure a reasonable reaction rate) is vital to prevent side reactions.

  • Base Stoichiometry: A strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide) is used to generate the enolate of ethyl acetoacetate. The stoichiometry must be precise; excess base can lead to unwanted side reactions like hydrolysis of the ester.[4]

  • Anhydrous Conditions: The enolate is highly reactive with water. All reagents and solvents must be strictly anhydrous to prevent quenching the nucleophile and to avoid hydrolysis byproducts.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific experimental issues related to byproduct formation. We identify common impurities, explain their origin, and provide actionable solutions.

Problem: Low Yield & Presence of Unreacted Starting Material

Q: My reaction has a low conversion rate, and TLC/GC-MS analysis shows a significant amount of unreacted 2,4-dichloronitrobenzene. What went wrong?

A: This issue typically points to problems with the generation or stability of your nucleophile (the ethyl acetoacetate enolate).

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Base Not enough base was used to fully deprotonate the ethyl acetoacetate, leading to a lower concentration of the active nucleophile.Ensure accurate stoichiometry of the base. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the enolate formation to completion.
Moisture in Reaction Water in the solvent or on the glassware will protonate the enolate, rendering it inactive. The base itself can also be deactivated by moisture.Dry all glassware in an oven before use. Use anhydrous solvents. Handle hygroscopic bases (like NaH) under an inert atmosphere (Nitrogen or Argon).
Low Reaction Temperature While high temperatures can be problematic, a temperature that is too low may result in an impractically slow reaction rate, leading to incomplete conversion within the allotted time.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC to find the optimal balance between rate and selectivity.
Problem: Identification of Key Byproducts

Q: My main product is contaminated with several byproducts. What are they, and how are they formed?

A: Understanding the potential side reactions is key to suppression. The following are the most common byproducts in this synthesis.

Diagram: Reaction Pathways for Byproduct Formation

Byproducts SM Starting Materials (2,4-Dichloronitrobenzene + Ethyl Acetoacetate Enolate) Intermediate S(N)Ar Adduct (β-keto ester intermediate) SM->Intermediate S(N)Ar Reaction (Main Pathway) BP1 Byproduct 1 Ethyl 2-(2-chloro-4-nitrophenyl)acetate (Isomer) SM->BP1 Attack at C2 position (minor pathway) BP2 Byproduct 2 4-Chloro-2-nitrophenol SM->BP2 Reaction with trace OH- Product Desired Product This compound Intermediate->Product Acidic Workup (Hydrolysis & Decarboxylation) BP3 Byproduct 3 Acetone/Acetic Acid (from Decarboxylation/Hydrolysis) Intermediate->BP3 Harsh Hydrolysis Conditions

Caption: Main reaction pathway and origins of common byproducts.

Byproduct 1: Isomeric Phenylacetate
  • Identity: Ethyl 2-(2-chloro-4-nitrophenyl)acetate.

  • Cause of Formation: While the SNAr reaction preferentially occurs at the chlorine para to the nitro group (C4), some substitution can occur at the ortho position (C2). The nitro group activates both positions, but the ortho position is slightly less reactive due to steric hindrance. Higher reaction temperatures can provide enough energy to overcome this barrier, leading to increased formation of the isomeric byproduct.

  • Solution:

    • Strict Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Purification: This isomer is often difficult to separate from the desired product due to similar polarities. Careful column chromatography with a shallow solvent gradient or fractional crystallization may be necessary.

Byproduct 2: 4-Chloro-2-nitrophenol
  • Identity: 4-Chloro-2-nitrophenol.

  • Cause of Formation: This byproduct arises if hydroxide ions (OH⁻) are present in the reaction mixture. These can come from residual moisture reacting with the strong base or from using a base like NaOH or KOH if not carefully controlled. The hydroxide acts as a competing nucleophile, attacking the activated aromatic ring.[5]

  • Solution:

    • Use Anhydrous Conditions: Ensure all reagents, solvents, and equipment are free from water.

    • Choice of Base: Use a non-hydroxide base like sodium hydride (NaH) or a sodium alkoxide (e.g., NaOEt) derived from the corresponding alcohol to generate the enolate.

Byproduct 3: Ketonic Hydrolysis Products (e.g., 1-(4-chloro-2-nitrophenyl)propan-2-one)
  • Identity: The corresponding methyl ketone instead of the acetate.

  • Cause of Formation: This occurs during the final workup step. The intermediate from the SNAr reaction is a β-keto ester. If the hydrolysis and decarboxylation conditions are not carefully controlled (e.g., prolonged heating in dilute acid), "ketonic hydrolysis" can occur, which cleaves the ester and the acetyl group to yield a methyl ketone.[6][7] Conversely, harsh basic hydrolysis followed by acidification can lead to the corresponding acetic acid.[8]

  • Solution:

    • Controlled Workup: The deacetylation is typically achieved by heating in a strong acid (like concentrated sulfuric or hydrochloric acid). The conditions (time, temperature, acid concentration) must be carefully optimized to favor the formation of the desired acetic acid derivative before esterification, rather than the ketone.[9][10] Follow established protocols closely.

Problem: Difficult Purification

Q: I'm struggling to get a pure product after column chromatography. What are the best practices for purification?

A: Purifying nitroaromatic esters can be challenging due to their high polarity and the presence of structurally similar byproducts.

Recommended Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Loading: For best separation, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column. This prevents the use of highly polar solvents that can interfere with the initial separation.

  • Eluent System: A non-polar/moderately polar solvent system is most effective. Start with a low-polarity mixture and gradually increase the polarity.

    • Initial Elution: Begin with a mixture of Hexane and Ethyl Acetate (e.g., 95:5 or 90:10). This will elute non-polar impurities and unreacted starting material.

    • Gradient Elution: Slowly increase the concentration of Ethyl Acetate (e.g., to 85:15, 80:20). The desired product and its isomer will elute. A slow, shallow gradient is critical to resolve these two compounds.

  • Fraction Analysis: Collect small fractions and analyze them carefully by TLC before combining.

Diagram: Troubleshooting Flowchart

Troubleshooting Problem Problem Observed in Synthesis LowYield Low Yield / High SM Problem->LowYield Byproducts Significant Byproducts Problem->Byproducts Cause1 Cause: Inactive Nucleophile LowYield->Cause1 Cause2 Cause: Side Reactions Byproducts->Cause2 Sol1a Solution: Check Base Stoichiometry Cause1->Sol1a Sol1b Solution: Ensure Anhydrous Conditions Cause1->Sol1b Sol2a Solution: Strict Temperature Control Cause2->Sol2a Sol2b Solution: Control Workup Conditions Cause2->Sol2b

Caption: A logical guide to troubleshooting common synthesis issues.

References

Technical Support Center: Monitoring Ethyl 2-(4-chloro-2-nitrophenyl)acetate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of reactions involving Ethyl 2-(4-chloro-2-nitrophenyl)acetate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the TLC analysis of this compound reactions.

Q1: What is a good starting solvent system for monitoring this reaction?

A1: A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar and a moderately polar solvent. A good initial system to try is a mixture of hexane and ethyl acetate. A ratio of 3:1 or 4:1 (hexane:ethyl acetate) is often effective. The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.2 to 0.4, which allows for clear separation from both more polar products and less polar byproducts.

Q2: How can I visualize the spots on the TLC plate?

A2: Due to the presence of the nitrophenyl group, this compound and many of its derivatives are UV-active. This means they can be visualized non-destructively under a UV lamp, typically at 254 nm, where they will appear as dark spots on a fluorescent background.[1][2] For compounds that are not UV-active or for enhanced visualization, various chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[3]

Q3: What do the different spots on my TLC plate represent?

A3: In a typical reaction, you will spot a reference of your starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.[4]

  • Starting Material Lane: Shows the position of your unreacted this compound.

  • Reaction Mixture Lane: At the beginning of the reaction, this will show a prominent spot corresponding to the starting material. As the reaction progresses, this spot will diminish, and a new spot (or spots) representing the product(s) will appear.

  • Co-spot Lane: This lane helps to confirm the identity of the spots in the reaction mixture by comparing them to the starting material.

Q4: How do I know when my reaction is complete?

A4: The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane on the TLC plate.[4][5]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem: My spots are streaking or appearing as smears.

Potential Causes & Solutions:

  • Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[6][7][8]

    • Solution: Dilute your sample with a volatile solvent like ethyl acetate or dichloromethane before spotting it on the plate.[6]

  • Highly Polar Compounds: Acidic or basic functional groups in your compounds can interact strongly with the silica gel, causing streaking.

    • Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your developing solvent to improve the spot shape.[8]

  • Inappropriate Solvent System: If the polarity of the solvent system is too high, it can cause compounds to move up the plate as a streak rather than distinct spots.

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane.[7]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can interfere with the TLC development.

    • Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[9]

Problem: I don't see any spots on my TLC plate.

Potential Causes & Solutions:

  • Sample is Too Dilute: The concentration of your compound may be too low to be detected.[6][7]

    • Solution: Try concentrating your sample or spotting the same location on the plate multiple times, allowing the solvent to dry between applications.[7][8]

  • Compound is Not UV-Active: While this compound is UV-active, your product or byproducts may not be.

    • Solution: Use a chemical stain for visualization. Potassium permanganate or iodine vapor are good general options.[1][3][10]

  • Spotting Line Below Solvent Level: If the initial spots are below the level of the developing solvent in the chamber, the sample will dissolve into the solvent pool instead of moving up the plate.[6][7][11]

    • Solution: Ensure your spotting line is drawn with a pencil and is always above the solvent level in the developing chamber.

  • Reaction Failure: It is possible that the reaction has not proceeded as expected.

    • Solution: Re-evaluate your reaction conditions and ensure all reagents were added correctly.

Problem: The solvent front is running unevenly.

Potential Causes & Solutions:

  • Uneven TLC Plate Bottom: If the bottom of the TLC plate is not flat, the solvent will not advance uniformly.

    • Solution: Ensure the plate is cut evenly and rests flat on the bottom of the developing chamber.[11]

  • Chamber Not Properly Saturated: An unsaturated chamber can lead to an uneven solvent front.

    • Solution: Line the inside of the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for a few minutes before placing the TLC plate inside.

  • Plate Touching the Side of the Chamber: If the plate is in contact with the side of the chamber or the filter paper, it can disrupt the capillary action.[7]

    • Solution: Carefully place the TLC plate in the center of the chamber, ensuring it does not touch the sides.

Problem: My reactant and product have very similar Rf values.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The current mobile phase may not be providing adequate separation.

    • Solution: Experiment with different solvent systems. Try varying the ratio of your current solvents or introducing a third solvent with a different polarity. For example, adding a small amount of methanol to an ethyl acetate/hexane mixture can significantly alter the polarity.

  • Two-Dimensional (2D) TLC: This technique can sometimes resolve compounds that are inseparable with a single development.

    • Solution: Spot your sample in one corner of a square TLC plate, develop it, then rotate the plate 90 degrees and develop it again in a different solvent system.[9]

III. Best Practices & Protocols

Adhering to best practices is crucial for obtaining reliable and reproducible TLC results.

Recommended Solvent Systems for Phenylacetates

The optimal solvent system will depend on the specific products formed in your reaction. Below is a table of suggested solvent systems to try, starting with the least polar.

Solvent System (v/v)PolarityTypical Applications
100% HexaneVery LowFor very non-polar compounds.
10-50% Ethyl Acetate in HexaneLow to MediumA good starting point for many organic reactions.[12]
100% DichloromethaneMediumCan be a good alternative to ethyl acetate/hexane mixtures.
5% Methanol in DichloromethaneMedium-HighFor more polar compounds.[12]
Step-by-Step TLC Monitoring Protocol
  • Prepare the Developing Chamber: Line a beaker or TLC tank with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it in the "SM" lane.

    • Take a small aliquot of your reaction mixture and spot it in the "RM" lane.[4]

    • In the "C" lane, spot the starting material first, then, on top of the same spot, apply the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization. Compare the spots in the "RM" lane to the "SM" lane to assess the reaction's progress.

TLC Monitoring Workflow Diagram

The following diagram illustrates the key steps in monitoring a reaction by TLC.

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate Developing Chamber prep_plate Prepare TLC Plate (Draw Starting Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (RM) spot_co Spot Co-spot (SM + RM) develop Develop Plate in Saturated Chamber spot_co->develop visualize Dry and Visualize (UV, Stain) develop->visualize analyze Analyze Spots & Determine Reaction Progress visualize->analyze

References

Validation & Comparative

1H NMR and 13C NMR analysis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule, offering a detailed interpretation of its spectral data and comparing the utility of NMR with other common analytical techniques.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For organic chemists, particularly those in pharmaceutical and materials science, NMR provides critical insights into the connectivity and chemical environment of atoms. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together a molecule's architecture with high precision. This guide will dissect the NMR data for this compound, demonstrating how to extract detailed structural information from its spectra.

The structure of this compound presents a fascinating case for NMR analysis, featuring a substituted aromatic ring and an ethyl ester chain. Each functional group imparts a unique electronic signature, which is directly observable in the NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following steps outline a robust methodology for sample preparation and data acquisition for a small organic molecule like this compound.

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The data discussed in this guide were acquired on a 400 MHz spectrometer.

  • Data Acquisition:

    • Insert the tube into the spectrometer's probe.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field is homogenized ("shimmed") across the sample volume to achieve sharp, symmetrical peaks.

    • Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Lock & Shim E->F G Acquire Spectra (¹H, ¹³C) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K

Caption: Standard experimental workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. Protons in different chemical environments resonate at different frequencies.

Table 1: Summary of ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 8.10d1H~ 2.5H-3
~ 7.65dd1H~ 8.8, 2.5H-5
~ 7.50d1H~ 8.8H-6
~ 4.25q2H~ 7.1-OCH₂ CH₃
~ 4.10s2H-Ar-CH₂ -COO
~ 1.30t3H~ 7.1-OCH₂CH₃
Detailed Interpretation
  • Aromatic Region (7.50 - 8.10 ppm):

    • The three protons on the aromatic ring appear in the downfield region (typically 6.5-8.5 ppm) due to the ring current effect.[2][3]

    • The electron-withdrawing nitro group (-NO2) is strongly deshielding, causing protons ortho and para to it to shift further downfield.[4][5]

    • H-3 (δ ~ 8.10, doublet): This proton is ortho to the nitro group and meta to the chloro group. It is the most deshielded aromatic proton. It appears as a doublet because it is coupled only to H-5, with a small meta-coupling constant (J ≈ 2.5 Hz).

    • H-5 (δ ~ 7.65, doublet of doublets): This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.8 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

    • H-6 (δ ~ 7.50, doublet): This proton is ortho to the chloro group and coupled only to H-5 (ortho-coupling, J ≈ 8.8 Hz), giving a doublet.

  • Benzylic Methylene Protons (δ ~ 4.10, singlet):

    • The two protons of the methylene group attached to the aromatic ring (Ar-CH₂-) appear as a singlet. There are no adjacent protons for coupling. Their chemical shift is downfield due to the proximity of the electron-withdrawing aromatic ring and the carbonyl group.

  • Ethyl Ester Group (δ ~ 4.25 and 1.30 ppm):

    • This group gives rise to a classic ethyl pattern.[6]

    • -OCH₂CH₃ (δ ~ 4.25, quartet): The methylene protons are adjacent to the ester oxygen, which deshields them significantly. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).

    • -OCH₂CH₃ (δ ~ 1.30, triplet): The methyl protons are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the carbon's electronic environment.

Table 2: Summary of ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 169.0C =O (Ester carbonyl)
~ 148.5C-2 (C-NO₂)
~ 139.0C-1 (C-CH₂)
~ 135.0C-4 (C-Cl)
~ 130.5C-6
~ 129.0C-5
~ 124.5C-3
~ 62.0-OCH₂ CH₃
~ 40.5Ar-CH₂ -COO
~ 14.0-OCH₂CH₃
Detailed Interpretation
  • Carbonyl Carbon (δ ~ 169.0 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at the far downfield end of the spectrum, a characteristic feature of carbonyl groups.[7]

  • Aromatic Carbons (124.5 - 148.5 ppm):

    • Aromatic carbons typically resonate between 120-150 ppm.[2] The substituents have predictable effects on their chemical shifts.

    • C-2 (δ ~ 148.5 ppm): The carbon directly attached to the powerful electron-withdrawing nitro group is significantly deshielded.

    • C-1, C-4 (δ ~ 139.0, 135.0 ppm): These are the other two substituted (ipso) carbons. Their shifts are influenced by the attached chloro and alkyl groups.

    • C-3, C-5, C-6 (δ ~ 124.5 - 130.5 ppm): These are the protonated aromatic carbons. Their precise assignment often requires more advanced 2D NMR techniques like HSQC/HMBC, but their shifts are consistent with a substituted benzene ring.[8]

  • Aliphatic Carbons (14.0 - 62.0 ppm):

    • -OCH₂CH₃ (δ ~ 62.0 ppm): The methylene carbon of the ethyl group is attached to an electronegative oxygen atom, causing a downfield shift.

    • Ar-CH₂-COO (δ ~ 40.5 ppm): The benzylic carbon's chemical shift is influenced by both the aromatic ring and the carbonyl group.

    • -OCH₂CH₃ (δ ~ 14.0 ppm): The terminal methyl carbon is the most shielded carbon, appearing at the far upfield end of the spectrum.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the molecular puzzle.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure in solution.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; requires larger sample amounts.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS); fragmentation patterns give structural clues.Extremely high sensitivity; small sample size needed.Does not provide detailed connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-Cl).[1]Fast, simple, and inexpensive; good for initial functional group analysis.Complex spectra can be hard to interpret fully; not all functional groups give strong signals.
HPLC / UPLC Purity assessment and quantification of the compound in a mixture.[9][10]High resolution and quantitative accuracy.Provides no direct structural information.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra allows for the complete and confident structural assignment of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through integration and coupling patterns, while the ¹³C NMR spectrum provides a count of the unique carbon atoms. When integrated with data from other techniques like Mass Spectrometry and IR Spectroscopy, a self-validating and comprehensive characterization is achieved. This guide underscores the power and necessity of NMR spectroscopy as a cornerstone of modern chemical research and development.

References

HPLC analysis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate purity.

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate Purity

This guide provides a comprehensive comparison of methodologies for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis. We will delve into a primary reversed-phase HPLC (RP-HPLC) method, explore viable alternatives, and provide the rationale behind the analytical choices to ensure robust and reliable results.

The Analytical Imperative: Why Purity Matters

This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies mandate stringent purity control, making a validated, high-resolution analytical method indispensable. This guide focuses on HPLC, the gold standard for such analyses due to its high resolving power, sensitivity, and versatility.

Primary Analytical Method: High-Resolution RP-HPLC

A reversed-phase HPLC method is the most suitable approach for a moderately polar compound like this compound. The non-polar stationary phase (C18) provides excellent retention and separation from both more polar starting materials and less polar by-products.

Rationale for Method Selection
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which effectively retains the aromatic analyte. A column with end-capping is preferred to minimize peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure that impurities with a wide range of polarities are eluted and resolved. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible retention times.

  • Detection: The nitroaromatic and ester functional groups in the analyte contain strong chromophores, making UV detection at 254 nm an ideal choice for high sensitivity.

Experimental Workflow

The overall process from sample receipt to final purity determination follows a systematic workflow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Standard Weighing Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Filtration Syringe Filtration (0.45 µm PTFE) Dissolution->Filtration SST System Suitability Test (SST) Filtration->SST Injection Sample Injection (10 µL) SST->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for the HPLC purity analysis of an active pharmaceutical ingredient (API) intermediate.

Detailed HPLC Protocol

Instrumentation and Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

Reagents and Sample Preparation

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection 254 nm
Gradient Program Time (min)
System Suitability and Acceptance Criteria

Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately. This is a self-validating step critical for trustworthy results.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) 0.8 – 1.51.1
Theoretical Plates (N) > 20008500
Repeatability (%RSD of peak area) ≤ 1.0% (for n=5)0.4%
Hypothetical Purity Analysis Data

The following table presents simulated data from the analysis of a typical batch, demonstrating the method's ability to separate the main peak from potential impurities.

Peak IDRetention Time (min)Area (%)Identification
Impurity A4.50.084-chloro-2-nitrotoluene (Starting Material)
Main Peak 12.1 99.75 This compound
Impurity B15.30.12Dimerization by-product (less polar)
Impurity C18.20.05Unknown

Comparative Analysis: Alternative Methodologies

While the primary RP-HPLC method is robust, alternative approaches may offer advantages depending on specific analytical needs, such as higher throughput or enhanced resolution for complex impurity profiles.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling significantly faster analysis times and improved efficiency without sacrificing resolution.

  • Advantages:

    • Speed: Run times can be reduced by a factor of 5-10.

    • Resolution: Sharper peaks provide better resolution of closely eluting impurities.

    • Solvent Savings: Lower flow rates reduce solvent consumption.

  • Disadvantages:

    • System Requirement: Requires a specialized UHPLC system capable of handling high backpressures.

    • Method Transfer: Requires careful method redevelopment from the parent HPLC method.

Alternative 2: Chiral HPLC

If the synthesis has the potential to generate stereoisomers, a chiral separation method would be necessary. This involves using a specialized chiral stationary phase (CSP) to resolve enantiomers.

  • Advantages:

    • Enantiomeric Separation: The only reliable way to quantify chiral purity.

  • Disadvantages:

    • Specificity: The method is highly specific and not suitable for general achiral purity.

    • Cost: Chiral columns are significantly more expensive.

Method Selection Guide

Choosing the right analytical technique is a critical decision based on the specific goals of the analysis.

Method_Selection Start What is the primary analytical goal? Goal1 Routine Purity & Impurity Profiling Start->Goal1 Standard QC Goal2 High-Throughput Screening Start->Goal2 Speed Needed Goal3 Chiral Purity Determination Start->Goal3 Stereoisomers Possible Method1 Recommended: Standard RP-HPLC Goal1->Method1 Method2 Recommended: UHPLC Goal2->Method2 Method3 Recommended: Chiral HPLC Goal3->Method3

Caption: Decision tree for selecting the appropriate chromatographic method based on analytical requirements.

Performance Comparison Summary
FeaturePrimary RP-HPLC MethodUHPLC MethodChiral HPLC Method
Primary Application Routine Quality Control, Purity/Impurity ProfilingHigh-Throughput Analysis, High-Resolution SeparationsEnantiomeric Purity Analysis
Typical Run Time 20-30 minutes2-5 minutes15-40 minutes
System Pressure Low to Moderate (<400 bar)High (>600 bar)Low to Moderate
Relative Cost
$
Key Advantage Robust, widely available, and cost-effective.Speed and efficiency.Provides essential stereoisomeric information.
Key Limitation Longer analysis time compared to UHPLC.Requires specialized high-pressure equipment.Not suitable for achiral purity; expensive columns.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, the detailed RP-HPLC method is highly recommended. It offers a reliable, robust, and cost-effective solution that effectively separates the main component from key process-related impurities. The method is built on established chromatographic principles and can be readily validated according to ICH guidelines.

Should high-throughput be a primary driver, transitioning to a UHPLC method is the logical next step, provided the necessary instrumentation is available. For syntheses where chirality is a factor, a dedicated chiral HPLC method is non-negotiable and must be developed as an orthogonal technique to the primary achiral method. The choice of method should always be tailored to the specific requirements of the drug development stage and the analytical question at hand.

Comparison of reactivity between Ethyl 2-(4-chloro-2-nitrophenyl)acetate and other substituted phenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acid esters are a critical class of intermediates in organic synthesis, particularly in the pharmaceutical industry. Their diverse reactivity, stemming from the interplay of substituents on the aromatic ring and the functional groups at the benzylic and ester positions, allows for their use in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 2-(4-chloro-2-nitrophenyl)acetate against other substituted phenylacetates. We will explore how the electronic and steric effects of the chloro and nitro substituents modulate the reactivity of the ester carbonyl, the aromatic ring, and the benzylic methylene group, supported by experimental data and mechanistic insights.

I. The Influence of Substituents on Reactivity: A Tripartite Analysis

The reactivity of this compound can be dissected by examining three key reactive sites: the ester carbonyl, the aromatic ring, and the benzylic methylene group. The presence of the strongly electron-withdrawing nitro group and the inductively withdrawing chloro group profoundly influences the chemical behavior of each of these sites.

A. Reactivity of the Ester Carbonyl: Enhanced Electrophilicity

The primary reaction of the ester functional group is nucleophilic acyl substitution. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the phenyl ring increase this electrophilicity, making the ester more susceptible to nucleophilic attack.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate.[1] For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive (e.g., +2.56 in 85% aqueous ethanol), indicating that electron-withdrawing substituents accelerate the reaction.[2] Similarly, for the alkaline hydrolysis of ethyl phenylacetates in 88% ethanol-water at 30°C, a ρ value of +0.8217 has been reported.[3]

The 4-chloro and 2-nitro substituents on this compound have positive Hammett σ values, signifying their electron-withdrawing nature. The nitro group, in particular, is one of the strongest electron-withdrawing groups. Consequently, this compound is expected to undergo alkaline hydrolysis at a significantly faster rate than unsubstituted ethyl phenylacetate or phenylacetates with electron-donating substituents.

Comparative Data on Alkaline Hydrolysis Rates of Substituted Ethyl Phenylacetates

Substituent (X) in Ethyl 2-(X-phenyl)acetateHammett Constant (σ)Relative Rate (k/k₀) (Predicted)
4-Methoxy (CH₃O)-0.27< 1
4-Methyl (CH₃)-0.17< 1
H (Unsubstituted)0.001
4-Chloro (Cl)+0.23> 1
4-Nitro (NO₂)+0.78>> 1
4-Chloro-2-nitro **~ +1.0***>>> 1

Approximated by the sum of σ values for 4-chloro and 2-nitro groups.

This enhanced reactivity of the ester group is a crucial consideration in synthetic planning, as it dictates the conditions required for transformations such as hydrolysis, transesterification, and amidation.

B. Reactivity of the Aromatic Ring: Activation towards Nucleophilic Aromatic Substitution (SNAr)

While electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution, they strongly activate it for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group are typically required.

In this compound, the chloro group is the leaving group, and the nitro group is in the ortho position. This arrangement is ideal for activating the ring towards nucleophilic attack. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy of the reaction.

The reactivity of the chloro substituent in this compound is therefore significantly higher than in a compound like ethyl 2-(4-chlorophenyl)acetate, which lacks the activating nitro group. This heightened reactivity allows for the facile displacement of the chloride with a variety of nucleophiles, such as alkoxides, amines, and thiols, providing a powerful tool for further molecular elaboration.

Visualizing the SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

C. Reactivity of the Benzylic Methylene Group: Increased Acidity

The protons on the carbon adjacent to an aromatic ring, the benzylic position, exhibit enhanced acidity due to the resonance stabilization of the resulting carbanion. Electron-withdrawing substituents on the phenyl ring further increase the acidity of these benzylic protons by inductively withdrawing electron density and, in some cases, by providing additional resonance stabilization for the conjugate base.

The 4-chloro and 2-nitro groups in this compound make the benzylic methylene protons significantly more acidic than those in unsubstituted ethyl phenylacetate. This increased acidity facilitates the formation of an enolate under relatively mild basic conditions. The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol condensations, and Claisen condensations.

The heightened acidity of the benzylic protons in this compound is a key feature that distinguishes its reactivity from phenylacetates bearing electron-donating groups, which would have less acidic benzylic protons and require stronger bases for deprotonation.

Visualizing the Factors Influencing Reactivity

Reactivity_Factors cluster_ester Reactivity at Ester cluster_aromatic Reactivity of Ring cluster_benzylic Reactivity at Benzylic Position Molecule This compound Ester Ester Carbonyl Molecule->Ester Aromatic Aromatic Ring Molecule->Aromatic Benzylic Benzylic Methylene Molecule->Benzylic Ester_Reactivity Increased Electrophilicity (Faster Nucleophilic Acyl Substitution) Ester->Ester_Reactivity Due to -I and -M effects of NO₂ and -I effect of Cl Aromatic_Reactivity Activated for SNAr (Facile Displacement of Cl) Aromatic->Aromatic_Reactivity Due to o-NO₂ stabilizing Meisenheimer complex Benzylic_Reactivity Increased Acidity of C-H (Easier Enolate Formation) Benzylic->Benzylic_Reactivity Due to inductive withdrawal by NO₂ and Cl, stabilizing carbanion

Caption: Key reactivity features of this compound.

II. Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, standardized experimental protocols are essential. Below are detailed methods for comparing the reactivity of this compound with other substituted phenylacetates.

A. Protocol for Comparing Rates of Alkaline Hydrolysis

This experiment utilizes titration to monitor the progress of the base-mediated hydrolysis of various ethyl phenylacetate derivatives.

Materials:

  • Substituted ethyl phenylacetates (e.g., ethyl phenylacetate, ethyl 4-chlorophenylacetate, ethyl 4-nitrophenylacetate, and this compound)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Ethanol (or a suitable solvent to ensure ester solubility)

  • Phenolphthalein indicator

  • Ice bath

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Prepare a 0.05 M solution of the ethyl phenylacetate derivative in a 1:1 ethanol/water mixture.

  • Equilibrate separate solutions of the ester and 0.1 M NaOH in a constant temperature water bath (e.g., 25°C).

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a conical flask and start the stopwatch.

  • At regular time intervals (e.g., 5, 10, 15, 20, 30 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of 0.1 M HCl (e.g., 15 mL) in an ice bath.

  • Add a few drops of phenolphthalein indicator to the quenched solution.

  • Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.

  • To determine the initial concentration of NaOH, titrate a mixture of 10 mL of the initial NaOH solution and 15 mL of the HCl solution.

  • To determine the concentration of NaOH at infinite time (after complete reaction), heat a separate portion of the reaction mixture to ensure complete hydrolysis, then titrate as in steps 4-7.

  • Calculate the concentration of unreacted NaOH at each time point and subsequently the concentration of the ester.

  • Plot ln([Ester]) versus time to determine the pseudo-first-order rate constant (k') from the slope. The second-order rate constant (k) can be calculated from k'/[NaOH].

Experimental Workflow for Hydrolysis Kinetics

Hydrolysis_Workflow Start Prepare Ester and NaOH solutions Equilibrate Equilibrate solutions at constant temperature Start->Equilibrate Mix Mix solutions and start timer Equilibrate->Mix Loop At timed intervals: Mix->Loop Withdraw Withdraw aliquot Loop->Withdraw Analyze Calculate rate constant (k) Loop->Analyze After final time point Quench Quench with excess HCl in ice bath Withdraw->Quench Titrate Titrate with standardized NaOH Quench->Titrate Record Record titration volume Titrate->Record Record->Loop Continue for several time points

Caption: Workflow for determining the rate of alkaline hydrolysis of esters.

III. Conclusion

This compound exhibits a multifaceted and enhanced reactivity profile compared to other substituted phenylacetates. The potent electron-withdrawing effects of the 4-chloro and 2-nitro substituents synergistically activate the molecule at three key positions:

  • The ester carbonyl: Increased electrophilicity leads to accelerated rates of nucleophilic acyl substitution reactions like hydrolysis.

  • The aromatic ring: The chloro substituent becomes an excellent leaving group in SNAr reactions due to the stabilizing effect of the ortho-nitro group.

  • The benzylic methylene group: The acidity of the benzylic protons is significantly increased, facilitating enolate formation and subsequent C-C bond-forming reactions.

This comprehensive understanding of its reactivity allows researchers and drug development professionals to strategically employ this compound as a versatile building block in the synthesis of complex target molecules. The experimental protocols provided herein offer a framework for the quantitative comparison of its reactivity with other analogues, enabling informed decisions in synthetic route design and optimization.

References

A Senior Application Scientist's Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a versatile building block, is frequently employed in the synthesis of a variety of heterocyclic compounds, most notably benzofuran-2-ones and in cross-coupling reactions. This guide provides an in-depth, objective comparison of this reagent with its alternatives, supported by established chemical principles and available data, to empower researchers in making informed decisions for their synthetic endeavors.

Understanding the Core Reagent: this compound

A typical Certificate of Analysis (CoA) for this compound outlines the key quality parameters that ensure its suitability for synthesis. While an authentic CoA for a specific batch is proprietary, a representative example based on commercially available specifications is presented below.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTypical Value
Appearance Off-white to light yellow solidConforms
Purity (HPLC) ≥ 98.0%99.2%
Identity (¹H NMR) Conforms to structureConforms
Melting Point 68-72 °C70.5 °C
Water Content (Karl Fischer) ≤ 0.5%0.15%
Residual Solvents Meets ICH guidelinesConforms

The purity, as determined by High-Performance Liquid Chromatography (HPLC), is a critical parameter, as impurities can lead to side reactions and complicate purification of the final product. The confirmation of the structure by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential to ensure the correct starting material is being used.

The Synthetic Utility: A Tale of Two Reaction Classes

The utility of this compound primarily lies in two key areas of organic synthesis: the construction of heterocyclic scaffolds and as a partner in cross-coupling reactions.

The Gateway to Benzofuran-2-ones: A Domino Approach

Substituted benzofuran-2-ones are prevalent motifs in biologically active natural products and pharmaceuticals. The synthesis of these structures often involves an intramolecular cyclization of an ortho-substituted phenylacetate. The nitro group in this compound can be reduced to an amine, which can then participate in a cyclization reaction.

Ethyl_2-(4-chloro-2-nitrophenyl)acetate Ethyl_2-(4-chloro-2-nitrophenyl)acetate Reduction Reduction Ethyl_2-(4-chloro-2-nitrophenyl)acetate->Reduction e.g., Fe/AcOH or H₂, Pd/C Intermediate_Amine Intermediate_Amine Reduction->Intermediate_Amine Formation of Ethyl 2-(2-amino-4-chlorophenyl)acetate Intramolecular_Cyclization Intramolecular_Cyclization Intermediate_Amine->Intramolecular_Cyclization Spontaneous or acid/base catalyzed Benzofuran-2-one Benzofuran-2-one Intramolecular_Cyclization->Benzofuran-2-one Formation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide Boronic Acid Pd Catalyst Base Solvent Degassed Solvent Heating Heat under Inert Atmosphere Reactants->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Cool, Dilute, Wash Monitoring->Extraction Purification Dry, Concentrate, Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

A Researcher's Guide to Substituted Quinoline Synthesis: A Comparative Analysis of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials. The precise placement of substituents on this heterocyclic system is paramount, as it governs the molecule's biological activity, pharmacokinetic properties, and photophysical characteristics. Consequently, the selection of an appropriate synthetic strategy is a critical decision in the design and execution of research programs targeting novel quinoline-based compounds. This guide provides a comprehensive comparison of the most prominent classical and modern methods for the synthesis of substituted quinolines, offering field-proven insights into their mechanisms, practical considerations, and comparative performance with supporting experimental data.

The Bedrock of Quinoline Synthesis: Time-Honored Classical Methods

For well over a century, a collection of named reactions has provided the foundational routes to the quinoline core. These methods, while often employing harsh conditions, are generally robust, scalable, and utilize readily available starting materials. A thorough understanding of their intricacies is indispensable for any synthetic chemist.

The Skraup Synthesis: A Forceful Classic

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring. It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.

Mechanism and Experimental Causality: The reaction is notoriously exothermic and requires careful control. Concentrated sulfuric acid serves a dual role: it catalyzes the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, and facilitates the subsequent cyclization. The aniline then undergoes a Michael addition to the in situ-generated acrolein. The resulting intermediate is cyclized and dehydrated under the strongly acidic conditions, and finally, an oxidizing agent is required to aromatize the dihydroquinoline intermediate to the final quinoline product. The use of ferrous sulfate is often employed to moderate the reaction's vigor.

Advantages:

  • Utilizes simple and inexpensive starting materials.

  • A direct route to the parent quinoline and simple derivatives.

Limitations:

  • Extremely harsh and exothermic reaction conditions, posing safety risks.

  • Limited functional group tolerance due to the strongly acidic and oxidizing environment.

  • Often produces low to moderate yields.[1]

The Doebner-von Miller Reaction: A More Versatile Approach

A significant improvement upon the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a broader range of substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.

Mechanism and Strategic Choices: This reaction proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline ring. The choice of the α,β-unsaturated carbonyl compound directly dictates the substitution pattern on the pyridine ring of the quinoline product.

Advantages:

  • Greater versatility in substituent introduction compared to the Skraup synthesis.

  • Can provide good yields for a variety of substituted quinolines.

Limitations:

  • The reaction can be prone to the formation of tar and byproducts due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[2]

  • Requires an oxidizing agent for the final aromatization step.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a reliable method for the preparation of 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.

Mechanism and Regiochemical Control: The reaction is initiated by the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. Subsequent intramolecular electrophilic cyclization onto the activated aromatic ring, followed by dehydration, yields the quinoline product. The use of a symmetrical β-diketone is crucial to avoid the formation of regioisomeric products.

Advantages:

  • A straightforward and often high-yielding route to 2,4-disubstituted quinolines.

  • The substitution pattern is well-defined by the choice of the aniline and β-diketone.

Limitations:

  • The scope is limited by the availability of appropriately substituted β-diketones.

  • Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.

The Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Access to Quinolones

This powerful method provides selective access to either 4-quinolones or 2-quinolones from the reaction of an aniline with a β-ketoester, with the regiochemical outcome dictated by the reaction temperature.

Mechanism and Experimental Rationale:

  • Kinetic Control (Low Temperature): At lower temperatures (typically below 100 °C), the reaction proceeds under kinetic control. The aniline's amino group preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate. Subsequent thermal cyclization at higher temperatures (around 250 °C) yields the 4-quinolone .[3]

  • Thermodynamic Control (High Temperature): At higher temperatures (around 140 °C or above), the reaction favors the thermodynamic product. The aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide. This intermediate then cyclizes to afford the 2-quinolone .

This temperature-dependent selectivity is a key feature of this synthesis, allowing for the targeted production of specific quinolone isomers.

The Friedländer Annulation: A Convergent and High-Yielding Strategy

The Friedländer synthesis is a highly efficient and convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.

Mechanism and Advantages: This reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[4][5] Its primary advantage is its excellent regioselectivity, as the substitution pattern of the final product is unambiguously determined by the starting materials.

Advantages:

  • Excellent control over the substitution pattern.

  • Generally provides good to excellent yields.[1]

  • Often proceeds under milder conditions compared to other classical methods.

Limitations:

  • The main limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which may require separate synthetic steps.[1]

The Modern Era of Quinoline Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, broader functional group tolerance, and access to a wider array of complex substitution patterns.

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Palladium catalysts are highly versatile for the synthesis of substituted quinolines. A common and powerful approach involves the intramolecular cyclization of pre-formed intermediates, such as 2-alkynylanilines. These precursors can be readily assembled via Sonogashira cross-coupling of a 2-haloaniline with a terminal alkyne.

Mechanism and Experimental Considerations: The palladium catalyst facilitates the intramolecular aminopalladation of the alkyne, followed by reductive elimination to form the quinoline ring. These reactions are often characterized by their high efficiency and tolerance of a wide range of functional groups that would be incompatible with the harsh conditions of classical methods. For example, esters, nitriles, and even some aldehydes can be tolerated.

Copper-Catalyzed Routes: A Cost-Effective and Sustainable Alternative

Copper catalysts have emerged as a more economical and environmentally benign alternative to palladium for many C-N and C-C bond-forming reactions. In the context of quinoline synthesis, copper-catalyzed methods, such as the intramolecular cyclization of 2-alkynylanilines, have proven to be highly effective.

Comparative Performance: While palladium catalysts are often considered the "gold standard" for many cross-coupling reactions, copper catalysts can offer distinct advantages. They are significantly less expensive and less toxic. In some cases, copper catalysts can provide complementary reactivity and selectivity to their palladium counterparts. The choice between palladium and copper will often depend on the specific substrate, desired reaction conditions, and cost considerations.

Head-to-Head Comparison of Synthesis Routes

Synthesis RouteStarting MaterialsTypical ConditionsYield RangeKey AdvantagesKey Limitations
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, >150 °C14-47%[1]Inexpensive, simple starting materialsHarsh conditions, low yields, poor functional group tolerance
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (HCl, H₂SO₄), 100-140 °C42-89%More versatile than SkraupPotential for polymerization, requires oxidant
Combes Aniline, β-DiketoneAcid (H₂SO₄, PPA), 100-150 °CVariesGood for 2,4-disubstitutionLimited by β-diketone availability
Conrad-Limpach-Knorr Aniline, β-KetoesterThermal or Acidic, 140-250 °CUp to 95%[3]Selective for 2- or 4-quinolonesHigh temperatures required
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base, 150-220 °C77-95%[1]Excellent regioselectivity, high yieldsStarting material accessibility[1]
Palladium-Catalyzed 2-Haloaniline, Alkyne (via Sonogashira)Pd catalyst, ligand, base, mild heatGood to excellentExcellent functional group tolerance, high modularityCatalyst cost and toxicity, requires pre-functionalized substrates
Copper-Catalyzed 2-Haloaniline, Alkyne (via Sonogashira)Cu catalyst, ligand, base, mild heatGood to excellentLower cost, less toxic than palladiumMay have a more limited substrate scope in some cases

Detailed Experimental Protocols

Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric acid

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol for Friedländer Synthesis of 2-Phenylquinoline-4-carboxylic acid ethyl ester

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Concentrated Hydrochloric acid (2-3 drops)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[6]

Visualizing Synthetic Strategies

Synthesis_Selection start Target Quinoline skraup Skraup start->skraup Simple, unsubstituted dvm Doebner-von Miller start->dvm Substituted on pyridine ring combes Combes start->combes 2,4-Disubstituted ckk Conrad-Limpach-Knorr start->ckk 2- or 4-Quinolone friedlander Friedländer start->friedlander Specific, complex substitution pd_cat Palladium-Catalyzed start->pd_cat High functional group tolerance cu_cat Copper-Catalyzed start->cu_cat Cost-effective, greener

Caption: Decision tree for selecting a quinoline synthesis route.

Experimental_Workflow start Start: Define Target Quinoline select_route Select Synthesis Route (Classical vs. Modern) start->select_route optimization Optimize Reaction Conditions (Solvent, Temp, Catalyst) select_route->optimization synthesis Perform Synthesis optimization->synthesis workup Workup and Isolation synthesis->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Substituted Quinoline characterization->end

Caption: General experimental workflow for substituted quinoline synthesis.

Conclusion and Future Outlook

The synthesis of substituted quinolines remains a vibrant and evolving field of chemical research. While the classical named reactions provide a robust and historically significant foundation, their often harsh conditions and limited functional group tolerance have spurred the development of milder and more versatile modern methods. Transition-metal catalysis, particularly with palladium and copper, has significantly expanded the synthetic toolbox, enabling the construction of highly complex and functionalized quinoline scaffolds with unprecedented efficiency.

For the practicing researcher, the choice of synthetic route is a multi-faceted decision that must weigh factors such as the desired substitution pattern, the presence of sensitive functional groups, the availability and cost of starting materials, and scalability. This guide has aimed to provide a comprehensive and practical framework for making these critical decisions. As the demand for novel quinoline-based therapeutics and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus of the chemical sciences.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Substituted Nitrophenylacetates in Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. The hydrolysis of nitrophenylacetates serves as a classic model for investigating electronic and steric effects on reaction kinetics. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted nitrophenylacetates, elucidating the underlying principles that govern their differential rates of hydrolysis. We will explore the theoretical basis for their reactivity, present a detailed experimental protocol for their kinetic analysis, and provide the necessary tools for a robust comparative study.

The Decisive Influence of Substituent Position on Reactivity

The rate of hydrolysis of an ester, a nucleophilic acyl substitution reaction, is profoundly influenced by the electronic properties of the substituents on both the acyl and the phenoxy portions of the molecule. In the case of nitrophenylacetates, the potent electron-withdrawing nature of the nitro (-NO₂) group plays a pivotal role. Its effect, however, is not uniform and is highly dependent on its position (ortho, meta, or para) relative to the ester functional group. This positional variance alters the electrophilicity of the carbonyl carbon and the stability of the leaving group, the nitrophenolate anion.

Electronic Effects: A Tale of Induction and Resonance

The nitro group exerts its influence through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R).

  • Inductive Effect (-I): This is the through-bond polarization of electrons due to the high electronegativity of the nitro group. It withdraws electron density from the benzene ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The strength of the inductive effect diminishes with distance, being strongest at the ortho position, followed by the meta, and then the para position.

  • Resonance Effect (-R): This effect involves the delocalization of electrons through the π-system of the benzene ring. The nitro group can withdraw electron density from the ring via resonance when it is in the ortho or para position. This delocalization further increases the electrophilicity of the carbonyl carbon and, crucially, stabilizes the negative charge on the phenolate leaving group. The resonance effect is not operative from the meta position.

The interplay of these effects leads to the following predicted order of reactivity:

  • para-Nitrophenylacetate: Benefits from both strong inductive and resonance effects, which work in concert to significantly increase the electrophilicity of the carbonyl carbon and stabilize the resulting phenolate anion. This isomer is expected to be the most reactive.

  • ortho-Nitrophenylacetate: Also experiences both inductive and resonance effects. However, the proximity of the bulky nitro group to the ester functionality introduces steric hindrance, which can impede the approach of the nucleophile. This "ortho effect" often results in a lower-than-expected reactivity compared to the para isomer.[1]

  • meta-Nitrophenylacetate: The nitro group at the meta position can only exert an electron-withdrawing inductive effect.[2] The lack of resonance stabilization for the developing negative charge on the leaving group and the weaker influence on the carbonyl carbon compared to the para isomer render it the least reactive of the three.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[3] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.

IsomerHammett Constant (σ)Dominant Electronic EffectsPredicted Relative Reactivity
para-Nitrophenylacetateσₚ = +0.78[4][5]-I, -RHighest
ortho-NitrophenylacetateN/A (due to steric effects)[3]-I, -R, Steric HindranceIntermediate (lower than para)
meta-Nitrophenylacetateσₘ = +0.71[5]-ILowest

The stability of the leaving group, the nitrophenolate ion, also plays a crucial role. A more stable leaving group will depart more readily, accelerating the reaction. The stability of the phenolate is inversely related to the pKa of its conjugate acid, nitrophenol.

Nitrophenol IsomerpKaLeaving Group Stability
para-Nitrophenol7.14[6]Highest
ortho-Nitrophenol7.23[6]High
meta-Nitrophenol8.40Lowest

The lower pKa values for ortho- and para-nitrophenol compared to meta-nitrophenol are a direct consequence of the resonance stabilization of the corresponding phenoxide ions.[2] The slightly higher pKa of the ortho isomer compared to the para isomer is often attributed to intramolecular hydrogen bonding in the undissociated phenol, which makes the proton slightly less acidic.[7]

Visualizing the Mechanistic Landscape

The following diagrams illustrate the key concepts discussed above.

cluster_reactants Reactants cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity o_npa ortho-Nitrophenylacetate electronic Electronic Effects (-I, -R) o_npa->electronic steric Steric Hindrance (Ortho Effect) o_npa->steric m_npa meta-Nitrophenylacetate m_npa->electronic p_npa para-Nitrophenylacetate p_npa->electronic reactivity_order para > ortho > meta electronic->reactivity_order steric->reactivity_order leaving_group Leaving Group Stability (pKa) leaving_group->reactivity_order cluster_prep Preparation cluster_kinetic_run Kinetic Run (for each isomer) cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) thermo Equilibrate Spectrophotometer and Buffer to 25°C prep_buffer->thermo prep_naoh Prepare 0.1 M NaOH Solution initiate Initiate Reaction by Adding NaOH Solution prep_naoh->initiate prep_substrate Prepare 10 mM Substrate Stock Solutions in ACN mix Add Buffer and Substrate Stock to Cuvette prep_substrate->mix blank Blank Spectrophotometer with Buffer thermo->blank blank->mix mix->initiate measure Record Absorbance at 405 nm over Time initiate->measure plot Plot ln(A∞ - At) vs. Time measure->plot calc Calculate Pseudo-First-Order Rate Constant (k_obs) from Slope plot->calc compare Compare k_obs values for the three isomers calc->compare

References

A Comparative Guide to Structural Elucidation: Validating Ethyl 2-(4-chloro-2-nitrophenyl)acetate by X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, serves as an exemplary case for exploring the gold standard of structural validation: Single-Crystal X-ray Diffraction (SCXRD).[1][2]

This guide provides an in-depth comparison of SCXRD with other powerful analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to equip researchers with the insights needed to select the most appropriate methods for structural elucidation.

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is widely considered the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3][4][5] It provides a precise and unambiguous three-dimensional map of electron density within a crystal, allowing for the direct determination of bond lengths, bond angles, stereochemistry, and the packing of molecules in the solid state.[4][6][7]

The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice.[6][7][8] When a beam of monochromatic X-rays strikes the crystal, it is diffracted in specific directions, creating a unique pattern of spots.[9][10] By analyzing the geometry and intensity of this diffraction pattern, the crystal structure can be solved and refined.[10]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process where each stage is critical for success. The most significant bottleneck is often the initial step: growing a high-quality single crystal.[5][11][12]

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

In the fast-paced environment of drug discovery and chemical synthesis, a deep and intuitive understanding of chemical safety is not just a regulatory requirement, but the bedrock of scientific integrity and personal well-being. This guide provides essential, field-tested protocols for handling this compound (CAS No. 108274-38-0), a compound that, like many intermediates in organic synthesis, requires meticulous attention to detail. Our goal is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that your innovative work proceeds without incident.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a substituted nitrophenyl compound, a class of chemicals that demands respect.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity - Oral, Category 4) [1].

  • Causes skin irritation .

  • Causes serious eye irritation .

  • May cause respiratory irritation .

The presence of both a chlorinated aromatic ring and a nitro group suggests that careful handling is necessary to prevent exposure. The compound is a solid at room temperature, which can mitigate inhalation risk compared to a volatile liquid, but fine powders can be easily aerosolized.

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Irritation-H315: Causes skin irritationWarning
Eye Irritation-H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure-H335: May cause respiratory irritationWarning

Source: Synthesized from supplier safety information.[1]

Engineering Controls: Your First and Best Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of protection should always be engineering and administrative controls that remove or minimize the hazard at its source.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. A properly functioning fume hood ensures that any fine powders or potential vapors are contained and exhausted away from your breathing zone[2][3].

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection against fugitive emissions[4].

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound. This helps contain potential contamination and simplifies cleanup.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE should be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses are required for any work in the laboratory[5].

    • Chemical Splash Goggles: Due to the "serious eye irritation" classification, chemical splash goggles that form a seal around the eyes are mandatory when handling the solid or any solutions[5][6].

    • Face Shield: When there is a significant risk of splashing (e.g., transferring large quantities or during a reaction quench), a face shield should be worn over chemical splash goggles to protect the entire face[5][7].

  • Skin and Body Protection:

    • Flame-Resistant (FR) Lab Coat: A lab coat, fully buttoned with sleeves rolled down, is required. Given that many organic compounds are flammable, a flame-resistant lab coat is a prudent investment.

      • Nitrile Gloves: Disposable nitrile gloves are suitable for protection against incidental splashes of solids and many organic solvents. However, they should be considered for splash protection only and must be removed and replaced immediately upon contamination[5][8].

      • Double Gloving: For extended handling, double-gloving (wearing two pairs of nitrile gloves) is a highly recommended practice. This provides an additional layer of protection in case the outer glove is compromised.

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material to prevent absorption of spills[5].

  • Respiratory Protection:

    • Under normal conditions, handling this solid compound within a certified chemical fume hood should provide adequate respiratory protection[5].

    • If engineering controls fail or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary[2][9]. All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program[5].

Safe Handling & Operations Protocol

A systematic workflow minimizes the risk of exposure and cross-contamination.

Workflow for Weighing and Transferring Solid Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE (Goggles, Lab Coat, Double Gloves) prep2 Verify fume hood is functioning correctly prep1->prep2 prep3 Designate and clean work surface inside fume hood prep2->prep3 handle1 Place balance and all necessary equipment inside the hood prep3->handle1 handle2 Carefully unseal the container, avoiding dust generation handle1->handle2 handle3 Weigh the desired amount onto weighing paper or into a vessel handle2->handle3 handle4 Securely close the primary container handle3->handle4 clean1 Wipe down spatula and work surface with a solvent-dampened towel handle4->clean1 clean2 Place all contaminated disposable items (gloves, towels, weigh paper) into a labeled hazardous waste bag clean1->clean2 clean3 Remove outer gloves and dispose in hazardous waste clean2->clean3 clean4 Wash hands thoroughly after exiting the lab clean3->clean4

Caption: A step-by-step workflow for the safe handling of solid this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with a chemical absorbent pad or inert material (like vermiculite or sand). Avoid raising dust.

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the waste container.

    • Close the waste container and label it appropriately.

  • Large Spills (or any spill outside a fume hood):

    • EVACUATE the area immediately.

    • Alert others to leave and close the laboratory doors.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so[4].

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[10][11].

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][10].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[10][11].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Decontamination and Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle. Chlorinated and nitrated organic compounds are considered persistent environmental pollutants and require special disposal procedures[12][13].

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh papers, absorbent pads, and reaction residues, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Classification: This waste stream should be classified as a chlorinated organic waste. Do not mix it with non-halogenated waste streams.

  • Disposal Method: The primary recommended disposal method for chlorinated aromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility[14]. This ensures complete destruction of the molecule, preventing its release into the environment. Never dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal[2][3].

By integrating these principles of hazard assessment, control, and procedural diligence into your daily work, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.